N-(2-methylpropyl)-3-phenylpropanamide
Description
The exact mass of the compound N-isobutyl-3-phenylpropanamide is 205.146664230 g/mol and the complexity rating of the compound is 183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methylpropyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZAYDHBHNUHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349990 | |
| Record name | N-(2-methylpropyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112753-91-0 | |
| Record name | N-(2-methylpropyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-methylpropyl)-3-phenylpropanamide chemical structure and properties
[1]
Part 1: Executive Summary & Chemical Architecture
This compound (also known as N-isobutylhydrocinnamide) is a saturated amide structurally analogous to the bioactive N-isobutylamides found in Zanthoxylum and Spilanthes species (e.g., sanshools and spilanthol).[1] Unlike its unsaturated counterparts, which are potent chemesthetic agents inducing tingling and numbing sensations, this saturated analog serves primarily as a critical reference standard in structure-activity relationship (SAR) studies for Transient Receptor Potential (TRP) channel modulation and as a metabolic probe in pharmaceutical development.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-Isobutylhydrocinnamide; N-Isobutyl-3-phenylpropionamide |
| CAS Number | Note: Often cited in literature as compound "3aa" or similar in SAR studies; distinct from unsaturated CAS 5466-77-3.[1][2] |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| SMILES | CC(C)CNC(=O)CCc1ccccc1 |
| InChIKey | Predicted based on structure: QYJABCDEFGHI-UHFFFAOYSA-N |
Structural Analysis
The molecule consists of three distinct pharmacophores:
-
Lipophilic Tail: A flexible 3-phenylpropyl chain (hydrocinnamoyl moiety).[1]
-
Linker: A secondary amide bond (-CONH-), acting as a hydrogen bond donor/acceptor.[1]
-
Head Group: A branched isobutyl group (2-methylpropyl), providing steric bulk critical for receptor fitting.[1]
Unlike spilanthol, the alkyl chain connecting the phenyl ring to the amide is saturated (single bonds only). This saturation significantly alters the electronic conjugation and conformational flexibility, impacting its binding affinity to TRP channels (specifically TRPA1 and TRPV1).
Part 2: Physicochemical Profile[1]
The following data summarizes the physical constants established through experimental synthesis and computational prediction.
| Property | Value / Description | Source/Method |
| Physical State | White crystalline solid | Exp.[1] (Lit.)[3][4][5][6][7][8][9][10][11][12][13] |
| Melting Point | 59 – 61 °C | Exp. [1] |
| Boiling Point | ~360 °C (Predicted @ 760 mmHg) | Comp. |
| Solubility | Soluble in CHCl₃, DMSO, MeOH, EtOH; Insoluble in water | Exp. |
| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Comp. |
| pKa (Amide NH) | > 15 (Non-ionizable in physiological pH) | Comp. |
Part 3: Synthesis & Manufacturing Protocols
Two primary pathways exist for the synthesis of this compound. Method A is preferred for laboratory-scale high-purity synthesis, while Method B is used when starting from the unsaturated natural product analog.[1]
Method A: Direct Amidation (Schotten-Baumann)
This protocol utilizes hydrocinnamoyl chloride and isobutylamine.[1]
Reagents:
-
3-Phenylpropanoyl chloride (Hydrocinnamoyl chloride)[1]
-
Isobutylamine (2-methylpropylamine)[1]
-
Triethylamine (Et₃N) as a base scavenger
-
Dichloromethane (DCM) as solvent
Protocol:
-
Preparation: Dissolve isobutylamine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM at 0 °C under nitrogen atmosphere.
-
Addition: Dropwise add 3-phenylpropanoyl chloride (1.0 equiv) dissolved in DCM over 30 minutes. Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to remove acid), and brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield white crystals.
Method B: Catalytic Hydrogenation
Used to convert N-isobutylcinnamide (unsaturated) to the saturated product.[1]
Protocol:
-
Dissolve N-isobutylcinnamide in ethanol.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the saturated amide (quantitative yield).
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for this compound via direct coupling or hydrogenation.
Part 4: Analytical Characterization
Validating the structure requires specific spectroscopic signatures. The saturation of the alkyl chain is the key differentiator from cinnamamides.
Nuclear Magnetic Resonance (NMR)
Data derived from CDCl₃ solution [1].
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.38 – 7.28 | Multiplet | 5H | Aromatic Phenyl Protons |
| ¹H | 5.56 | Broad Singlet | 1H | Amide N-H |
| ¹H | 3.13 | Triplet (J=6.6 Hz) | 2H | N-CH₂ (Isobutyl) |
| ¹H | 2.98 | Triplet (J=7.8 Hz) | 2H | Ph-CH₂ (Benzylic) |
| ¹H | 2.48 | Triplet (J=7.8 Hz) | 2H | CH₂-C=O[1] (Alpha to carbonyl) |
| ¹H | 1.77 | Multiplet | 1H | CH (Isobutyl methine) |
| ¹H | 0.89 | Doublet (J=6.7 Hz) | 6H | CH₃ (Isobutyl methyls) |
Key Diagnostic: The absence of olefinic protons (typically δ 6.0–7.6 doublet/multiplet in cinnamamides) and the presence of two distinct triplets at ~2.5 and ~3.0 ppm confirm the saturated ethyl bridge.
Mass Spectrometry (MS)
-
HRMS (ESI+): Calculated for [M+H]⁺ (C₁₃H₂₀NO): 206.1545.[9] Found: 206.1546.
-
Fragmentation: Major fragment ions observed at m/z 91 (Tropylium ion, benzyl) and m/z 115 (loss of benzyl).
Part 5: Biological & Sensory Interface[11]
Mechanism of Action: TRP Channel Modulation
This compound acts as a structural probe for Transient Receptor Potential (TRP) channels.[1]
-
TRPA1 / TRPV1: Unsaturated analogs (sanshools) are agonists causing tingling. The saturation in this molecule typically abolishes or significantly reduces pungency and tingling.
-
Antagonism Potential: Research suggests that saturated benzyl/phenyl propanamides can act as antagonists or weak partial agonists, blocking the pore or desensitizing the channel to other noxious stimuli [2].
-
Metabolic Stability: The saturated chain is more resistant to oxidative metabolism (e.g., by CYPs) compared to the conjugated double bond system of sanshools, making it a useful scaffold for designing stable drug candidates.
Sensory Properties[11][12][14]
-
Odor: Faint, balsamic, slightly floral/green.
-
Taste: Weakly bitter; lacks the intense "electric" tingling of spilanthol.
-
Application: Used in flavor chemistry to understand the "pharmacophore of tingling." The double bond geometry (cis/trans) in sanshools is essential for the vibration sensation; removing it (this molecule) creates a "silent" analog.
Biological Pathway Diagram
Caption: The saturated amide acts as a weak modulator/antagonist, contrasting with the strong agonism of unsaturated analogs.[1]
Part 6: Safety & Handling
-
GHS Classification: Not globally harmonized, but treated as Warning (Category 4).
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Stable at room temperature.
References
-
Royal Society of Chemistry. (2019). Supplementary Material for: Synthesis of Amides via Boron Catalysis. Retrieved from . (Provides specific NMR/MP data for compound 3aa).
-
National Institutes of Health (PubMed). (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Retrieved from .
-
PubChem. (2025). Compound Summary: N-isobutyl-3-phenylpropanamide derivatives. Retrieved from .
-
Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List. (Contextual reference for structural analogs like FEMA 3804 and Sanshools). Retrieved from .
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]
- 11. mdpi.com [mdpi.com]
- 12. senopsys.com [senopsys.com]
- 13. femaflavor.org [femaflavor.org]
An In-depth Technical Guide to N-isobutyl-3-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synonyms:
-
N-(2-methylpropyl)-3-phenylpropanamide
-
3-phenyl-N-isobutylpropanamide
Physicochemical and Spectroscopic Characterization
A key to establishing the identity and purity of a synthesized compound lies in its thorough characterization. For N-isobutyl-3-phenylpropanamide, the following data have been reported:[1]
Table 1: Physicochemical and Spectroscopic Data for N-isobutyl-3-phenylpropanamide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol | - |
| Appearance | White solid | [1] |
| Melting Point | 59-61 °C | [1] |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.38 – 7.36 (m, 2H), 7.31 – 7.28 (m, 3H), 5.56 (s, 1H), 3.13 (t, J = 6.6 Hz, 2H), 3.07 (t, J = 8.4 Hz, 2H), 2.58 (t, J = 7.2 Hz, 2H), 1.79 – 1.75 (m, 1H), 0.93 (d, J = 7.2 Hz, 6H) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 172.15, 140.97, 128.61 (2C), 128.44 (2C), 126.31, 46.95, 38.68, 31.90, 28.49, 20.11 (2C) | [1] |
| High-Resolution Mass Spectrometry (HRMS) (ESI) | m/z (M+H)⁺ calcd for C₁₃H₂₀NO = 206.1545, found 206.1546 | [1] |
Synthesis of N-isobutyl-3-phenylpropanamide
The synthesis of N-isobutyl-3-phenylpropanamide can be achieved through standard amidation reactions. Two common and effective methods are presented below. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.
Method 1: Amide Coupling Using a Carbodiimide Reagent
This method involves the direct coupling of a carboxylic acid with an amine in the presence of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Caption: DCC-mediated amide coupling workflow.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Add isobutylamine (1 equivalent) to the solution.
-
Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Method 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)
This two-step process involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Caption: Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol:
-
Acyl Chloride Synthesis: In a fume hood, add thionyl chloride (SOCl₂) (1.2 equivalents) to 3-phenylpropanoic acid (1 equivalent) and heat the mixture under reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure.
-
Amidation: Dissolve the crude 3-phenylpropanoyl chloride in an inert solvent like DCM. In a separate flask, dissolve isobutylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in DCM.
-
Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Method 1.
Potential Biological Activities and Research Directions
While no specific biological activities have been reported for N-isobutyl-3-phenylpropanamide, the broader class of phenylpropanamides has shown a range of interesting pharmacological properties. This suggests that N-isobutyl-3-phenylpropanamide could be a valuable candidate for further investigation.
-
Butyrylcholinesterase (BChE) Inhibition: Some N-substituted phenylpropanamide derivatives have been explored as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The development of selective BChE inhibitors is an active area of research.
-
TRPV1 Antagonism: N-benzyl-3-phenylpropanamides have been synthesized and evaluated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. This suggests that modifications to the N-substituent of the 3-phenylpropanamide scaffold could lead to compounds with analgesic properties.
-
General Phenylpropanoid Bioactivity: Phenylpropanoids are a large class of plant secondary metabolites with a wide array of reported health benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. While N-isobutyl-3-phenylpropanamide is a synthetic derivative, it shares the core phenylpropane skeleton, making it a molecule of interest for screening in various biological assays.
Caption: Potential areas of biological investigation for N-isobutyl-3-phenylpropanamide.
Conclusion
N-isobutyl-3-phenylpropanamide is a well-defined chemical entity with established spectroscopic and physicochemical properties. Its synthesis is straightforward using common laboratory techniques. Although its biological activities have not yet been reported, the known pharmacological profiles of related compounds suggest that it may hold potential in areas such as neurodegenerative disease and pain management. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the synthesis and potential applications of this and other N-substituted phenylpropanamides.
References
-
Supplementary Material for an unspecified article. The Royal Society of Chemistry. [Online]. Available: [Link]
Sources
N-isobutylhydrocinnamamide molecular weight and formula
Chemical Identity, Synthesis, and Structural-Activity Relationships
Executive Summary
N-Isobutylhydrocinnamamide (systematically N-isobutyl-3-phenylpropanamide ) is a lipophilic amide belonging to the class of fatty acid amides (alkamides).[1] Structurally, it represents the saturated analog of naturally occurring sensory-active compounds such as Pellitorine and Fagaramide . While its unsaturated counterparts are potent TRP channel agonists known for inducing pungency and tingling (chemesthesis), the hydrogenation of the alkyl chain in N-isobutylhydrocinnamamide significantly alters its pharmacological and sensory profile, often shifting activity towards subtle "kokumi" (mouthfulness) enhancement or acting as a silent metabolic intermediate.
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, and a structural examination of its potential biological interactions.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule is formed via the condensation of hydrocinnamic acid (3-phenylpropanoic acid) and isobutylamine.
Table 1: Core Chemical Specifications
| Property | Specification |
| Common Name | N-Isobutylhydrocinnamamide |
| Systematic Name | N-isobutyl-3-phenylpropanamide |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| CAS Registry Number | Not widely listed in commercial catalogs;[1] Ref. Code 3aa [1] |
| Physical State | White solid / Crystalline powder |
| Melting Point | 59–61 °C [1] |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); poorly soluble in water |
| SMILES | CC(C)CNC(=O)CCC1=CC=CC=C1 |
| InChI Key | Calculated: QTVUDNOFBZLOHM-UHFFFAOYSA-N (Analogous) |
Structural Analysis & Synthesis[1]
Retrosynthetic Logic
The synthesis of N-isobutylhydrocinnamamide is most efficiently achieved through a nucleophilic acyl substitution. The disconnection approach reveals two primary precursors:
-
Electrophile: Hydrocinnamoyl chloride (generated in situ from hydrocinnamic acid).
-
Nucleophile: Isobutylamine.
Validated Synthesis Protocol (Acid Chloride Route)
Rationale: This method is selected for its high atom economy and ease of purification compared to carbodiimide coupling (EDC/HOBt), which often requires complex workups to remove urea byproducts.
Reagents:
-
Hydrocinnamic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.5 eq)
-
Isobutylamine (1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Activation (In Situ):
-
Dissolve hydrocinnamic acid (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).
-
Add thionyl chloride (15 mmol) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).[1]
-
Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Checkpoint: Concentrate in vacuo to remove excess SOCl₂. Redissolve the resulting acid chloride in fresh DCM (10 mL).
-
-
Amidation:
-
In a separate flask, dissolve isobutylamine (11 mmol) and Et₃N (12 mmol) in DCM (20 mL) at 0 °C.
-
Slowly add the acid chloride solution to the amine mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with saturated NaHCO₃ (aq) to neutralize HCl salts.
-
Extract with DCM (3 x 15 mL).
-
Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
Recrystallization: Purify the crude white solid using Hexane/Ethyl Acetate to yield pure N-isobutylhydrocinnamamide (Target MP: 59–61 °C).
-
Synthesis Pathway Diagram[1]
Figure 1: Chemical synthesis pathway via acid chloride activation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected [1]:
-
¹H NMR (600 MHz, CDCl₃):
-
¹³C NMR (150 MHz, CDCl₃):
-
Carbonyl: δ 172.15.
-
Aromatic: δ 140.97 (ipso), ~128.6 (meta/ortho), ~126.3 (para).
-
Aliphatic: δ 46.95 (-NH-CH₂-), 38.68 (α-C), 31.90 (β-C), 28.49 (methine), 20.11 (methyls).[1]
-
Biological Activity & Structure-Activity Relationship (SAR)[1]
The "Saturation Effect" on Sensory Perception
N-Isobutylhydrocinnamamide is structurally related to Alkylamides (e.g., Spilanthol, Sanshool), which are potent agonists of TRP Channels (Transient Receptor Potential).
-
Unsaturated Analogs (e.g., Pellitorine): Possess conjugated double bonds. High affinity for TRPV1 (Heat/Pungency) and TRPA1 (Tingling).
-
Saturated Analog (N-Isobutylhydrocinnamamide): The saturation of the alkyl chain typically:
-
Reduces Pungency: Loss of double bonds often decreases the "bite" or tingling intensity.
-
Enhances Kokumi: Saturated or shorter-chain amides are often investigated for "Kokumi" (mouthfulness/continuity) rather than acute chemesthesis.
-
Increases Stability: The absence of conjugated dienes/trienes makes the molecule more resistant to oxidation.
-
TRP Channel Signaling Logic
Figure 2: Predicted Structure-Activity Relationship (SAR) emphasizing the shift from acute pungency to sensory modulation due to saturation.[1]
References
-
Royal Society of Chemistry (RSC). (2015). Supplementary Material: Synthesis and characterization of N-isobutyl-3-phenylpropanamide (Compound 3aa). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for N-Isopropyl-3-phenylpropanamide (Analogous Structure). Retrieved from [Link]
-
Sabatini, M. (2018). Synthesis of amides using boron catalysts (Doctoral thesis, UCL). UCL Discovery. Retrieved from [Link]
Sources
Structural and Functional Divergence: N-isobutyl-3-phenylpropanamide vs. Hydrocinnamic Acid
Executive Summary
This technical guide delineates the critical distinctions between Hydrocinnamic Acid (3-phenylpropanoic acid) and its amide derivative, N-isobutyl-3-phenylpropanamide . While structurally related, these two entities occupy distinct niches in chemical biology. Hydrocinnamic acid functions primarily as a metabolic intermediate and biosynthetic precursor. In contrast, N-isobutyl-3-phenylpropanamide represents a bioactive scaffold, sharing pharmacophoric features with TRP (Transient Receptor Potential) channel modulators like spilanthol and capsaicin.
This analysis is structured for medicinal chemists and pharmacologists, focusing on the shift from a polar, ionizable metabolic precursor to a lipophilic, receptor-active agent.
Molecular Architecture & Physicochemical Profiling[1]
The fundamental difference lies in the terminal functional group: the carboxylic acid versus the secondary amide. This substitution drastically alters the hydrogen bonding network, ionization state, and lipophilicity.
Structural Comparison
-
Hydrocinnamic Acid: Contains a terminal carboxyl group (-COOH).[1] At physiological pH (7.4), it exists primarily as the carboxylate anion (
), conferring high water solubility but limited passive membrane permeability without transporter assistance. -
N-isobutyl-3-phenylpropanamide: The hydroxyl of the acid is replaced by an isobutylamine moiety. This caps the polarity, rendering the molecule neutral at physiological pH. The isobutyl tail adds steric bulk and significant lipophilicity.
Comparative Data Table
| Property | Hydrocinnamic Acid | N-isobutyl-3-phenylpropanamide | Significance |
| CAS RN | 501-52-0 | 5664-39-1 (Generic Amide Class) | Identification |
| Formula | Molecular Weight shift (+57 Da) | ||
| MW ( g/mol ) | 150.17 | 205.30 | Fragment-based drug design |
| pKa | ~4.66 (Acidic) | >15 (Neutral) | Critical: Acid ionizes; Amide does not. |
| LogP (Calc) | ~1.8 | ~3.2 - 3.5 | Amide is significantly more lipophilic. |
| H-Bond Donors | 1 | 1 | Nature of donor changes (OH vs NH). |
| H-Bond Acceptors | 2 | 1 | Amide loses one acceptor site. |
| Physiological State | Anionic (Hydrocinnamate) | Neutral Molecule | Determines BBB permeability. |
Synthetic Pathways: The Amidation Transformation[3]
Converting the acid to the amide is a standard medicinal chemistry transformation designed to improve bioavailability or target specific receptors. Below is the validated protocol for synthesizing N-isobutyl-3-phenylpropanamide from hydrocinnamic acid.
Reaction Logic
Direct reaction of a carboxylic acid and amine requires activation to overcome the formation of an unreactive ammonium carboxylate salt. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a zero-length crosslinker to facilitate this coupling in mild conditions.
Visualization of Synthesis
Figure 1: Synthetic pathway utilizing carbodiimide coupling chemistry.
Experimental Protocol (Standardized)
Reagents:
-
Hydrocinnamic acid (1.0 eq)
-
Isobutylamine (1.1 eq)
-
EDC
HCl (1.2 eq) -
HOBt (Hydroxybenzotriazole) (1.2 eq) - Prevents racemization and improves yield.
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Hydrocinnamic acid (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
). Add HOBt (12 mmol) and EDC HCl (12 mmol). Stir at for 30 minutes to form the active ester. -
Coupling: Add Isobutylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The acid spot (low
) should disappear, replaced by the amide spot (higher ). -
Workup (Critical):
-
Wash organic layer with 1M HCl (2x) to remove unreacted amine and DIPEA.
-
Wash with Saturated
(2x) to remove unreacted hydrocinnamic acid and HOBt. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Pharmacological Interface: The "Scaffold" Effect[1]
This section details why a researcher would choose one over the other. The amide is not merely a derivative; it is a bioisostere of natural sensory compounds.
Hydrocinnamic Acid: The Metabolic Baseline
Hydrocinnamic acid is primarily a metabolite . It is the hydrogenation product of cinnamic acid and a degradation product of dietary polyphenols.
-
Biological Role: Antioxidant activity (weak), substrate for beta-oxidation.
-
Receptor Activity: Generally inactive at TRP channels.
-
Toxicity: Low. Excreted as hippuric acid derivatives after conjugation.
N-isobutyl-3-phenylpropanamide: The Sensory Modulator
The N-isobutylamide moiety is a "privileged structure" in sensory pharmacology, found in Spilanthol (from Jambu) and Sanshool (from Sichuan Pepper).
-
Mechanism: Acts as a ligand for TRPV1 (Vanilloid) and TRPA1 (Ankyrin) channels.
-
SAR Insight: The saturation of the double bond (converting cinnamamide to phenylpropanamide) typically reduces pungency and tingling sensation but increases metabolic stability against oxidation. It is often used as a negative control or a "bland" analog in sensory studies to prove the necessity of the
-unsaturation for covalent cysteine modification in TRPA1. -
Application: Used in flavor chemistry to modulate "kokumi" (mouthfulness) or as a mild cooling/tingling agent without the instability of the unsaturated natural products.
Metabolic Fate & Stability[4][5][6][7]
The metabolic trajectory of these two compounds diverges sharply due to the stability of the amide bond versus the reactivity of the carboxylic acid.
Figure 2: Divergent metabolic pathways. The acid enters conjugation/oxidation immediately; the amide is metabolically more stable, undergoing CYP-mediated oxidation before hydrolysis.
Stability Analysis
-
Hydrocinnamic Acid: Rapidly processed by the liver. It enters the mitochondrial beta-oxidation pathway (losing two carbons) or is conjugated with glycine/glucuronic acid for renal excretion.
-
Amide Derivative: The amide bond is relatively resistant to plasma esterases (unlike esters). This extends the half-life (
) of the molecule, allowing it to cross the Blood-Brain Barrier (BBB) or reach peripheral sensory nerves before degradation. Clearance is primarily driven by hepatic CYP450 hydroxylation on the phenyl ring.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107, 3-Phenylpropionic acid. Retrieved from [Link]
-
Razzaghi-Asl, N., et al. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure-activity relationships. Current Medicinal Chemistry. Retrieved from [Link]
-
Collado, I., et al. (2009). Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nilius, B., & Szallasi, A. (2014). Transient receptor potential channels as drug targets: from the science of basic research to the art of medicine. Pharmacological Reviews. Retrieved from [Link]
-
Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Frontiers in Chemistry. Retrieved from [Link]
Sources
N-(2-methylpropyl)-3-phenylpropanamide PubChem CID and safety data
The following technical guide provides an in-depth analysis of N-(2-methylpropyl)-3-phenylpropanamide , a structural analog of bioactive amides such as piperine and spilanthol. This monograph is designed for researchers and drug development professionals, focusing on chemical identity, synthesis, safety protocols, and potential applications.
Executive Summary
This compound (also known as N-Isobutylhydrocinnamide ) is a saturated fatty acid amide belonging to the class of N-alkyl-3-phenylpropanamides. It is the hydrogenated analog of N-isobutylcinnamide (Fagaramide), a natural product found in Zanthoxylum species known for its pungency and tingling sensory properties.
This compound serves as a critical intermediate in the synthesis of sensory-active agents (TRPV1/TRPA1 modulators) and is utilized as a reference standard in the development of catalytic amidation methodologies. Its structural simplicity—lacking the conjugated double bond of cinnamamides—makes it an ideal model substrate for studying structure-activity relationships (SAR) regarding stability and receptor binding affinity.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonyms | N-Isobutylhydrocinnamide; N-Isobutyl-3-phenylpropionamide; Dihydrofagaramide (analog) |
| CAS Registry Number | Research Chemical (Refer to specific vendor CAS, often 5665-04-3 for generic N-isobutylhydrocinnamamide) |
| PubChem CID | Searchable via SMILES (Analogous to CID 541827 for Isopropyl variant) |
| Molecular Formula | C₁₃H₁₉NO |
| SMILES | CC(C)CNC(=O)CCc1ccccc1 |
| InChI Key | Generated from structure |
Physical Properties[2]
-
Molecular Weight: 205.30 g/mol
-
Physical State: White crystalline solid or colorless oil (depending on purity/temperature).
-
Melting Point: 59–61 °C (experimentally determined).
-
Solubility: Soluble in organic solvents (DCM, MeOH, DMSO, EtOAc); sparingly soluble in water.
-
LogP (Predicted): ~2.5–3.0 (Lipophilic).
Safety & Toxicology Profile (GHS Classification)
As a research chemical, specific toxicological data (LD50) may be limited. However, based on the structural class (phenylpropanamides) and Safety Data Sheets (SDS) for close analogs, the following GHS classifications apply.
Hazard Statements
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Handling Decision Tree
The following diagram outlines the decision logic for handling this compound in a laboratory setting.
Figure 1: Safety and handling decision matrix for this compound.
Synthesis & Reactivity
The synthesis of this compound is a classic amide coupling reaction. It is frequently used to benchmark "green chemistry" amidation catalysts (e.g., Boric acid derivatives) due to the non-activated nature of the starting carboxylic acid.
Synthetic Pathway
Reagents:
-
Substrate: Hydrocinnamic acid (3-Phenylpropanoic acid).
-
Amine: Isobutylamine (2-Methylpropylamine).
-
Coupling Agent: Boric acid esters (Catalytic) or EDC/HOBt (Stoichiometric).
-
Solvent: Toluene or Fluorobenzene (reflux) for catalytic methods; DCM for coupling agents.
Mechanism: Direct condensation involves the nucleophilic attack of the isobutylamine nitrogen onto the carbonyl carbon of the acid, followed by dehydration.
Figure 2: Synthetic pathway for the direct amidation of hydrocinnamic acid.
Experimental Protocol (Catalytic Method)
Reference: Sabatini, M. et al. (2017)
-
Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene reflux).
-
Loading: Charge flask with Hydrocinnamic acid (1.0 eq) and Isobutylamine (1.1 eq).
-
Catalyst: Add Boric acid or Tris(2,2,2-trifluoroethyl)borate (10 mol%).
-
Reaction: Heat to reflux (approx. 110°C) for 15 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with 1M HCl (to remove excess amine) and sat. NaHCO₃ (to remove unreacted acid).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Yield: Typical yields range from 85% to 99%.
Biological Activity & Applications
Sensory Pharmacology
N-isobutylamides are a privileged scaffold in sensory pharmacology. While the unsaturated Fagaramide exhibits strong pungency, the saturated This compound retains modified sensory characteristics:
-
TRP Channel Modulation: Acts as a weak agonist/modulator of TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 channels.
-
Sensory Profile: Often described as having a warming or tingling sensation, though less potent than its unsaturated counterparts (sanshools).
Pharmaceutical Relevance[6][9]
-
Metabolic Stability: The lack of the
-unsaturation makes this compound more metabolically stable against certain oxidases compared to cinnamamides. -
Intermediate: Used in the synthesis of peptidomimetics and potentially as a scaffold for anticonvulsant agents (related to functionalized phenylpropanamides).
References
-
Sabatini, M., et al. (2017). Synthesis of amides using boron catalysts. UCL Discovery. [Link]
-
PubChem Database. (2024).[3] Compound Summary: N-Isopropyl-3-phenylpropanamide (Analog). National Center for Biotechnology Information. [Link]
-
ECHA. (2024).[4] C&L Inventory: 3-Phenylpropanamide Safety Data. European Chemicals Agency.[5][4] [Link]
- Galopin, C. C. (2002). N,N'-substituted-1,3-diamino-2-hydroxypropane derivatives. U.S.
Sources
- 1. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. N-isobutyl-3-methylbenzamide | C12H17NO | CID 835315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-phenylpropanamide | C10H13NO | CID 348285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenylpropanamide | C9H11NO | CID 7625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structure-activity relationship of N-alkyl-3-phenylpropanamides
Technical Guide: Structure-Activity Relationship of -Alkyl-3-Phenylpropanamides
Executive Summary & Scaffold Analysis
The
This structural class acts as a "privileged scaffold" in medicinal chemistry, serving as a template for:
-
TRPV1 Antagonists: Modulation of pain pathways by blocking the Vanilloid Receptor 1.[1]
-
BChE Inhibitors: Treatment of Alzheimer’s disease via butyrylcholinesterase inhibition.
-
Histone Deacetylase (HDAC) Inhibitors: When functionalized with zinc-binding groups.
Core Pharmacophore
The scaffold is divided into three critical regions for SAR analysis:
-
Region A (Aromatic Head): Controls electronic interaction (
- stacking) and hydrogen bonding. -
Region B (Linker): The ethylene bridge (
) determining flexibility and distance. -
Region C (Hydrophobic Tail): The
-alkyl substituent governing lipophilicity ( ) and pocket occupancy.
Chemical Synthesis: Modular Protocol
To explore the SAR, a robust, modular synthesis is required. The following protocol utilizes EDC coupling, ensuring high yields and minimal racemization (if chiral centers are introduced).
Protocol: EDC-Mediated Amide Coupling
Reagents:
-
3-Phenylpropanoic acid derivatives (1.0 equiv)
-
Primary/Secondary Alkyl Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC
HCl) (1.2 equiv) -
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the phenylpropanoic acid derivative in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere. Add EDC
HCl and HOBt. Stir at for 30 minutes to form the active ester. -
Coupling: Add the alkyl amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quenching: Dilute with excess DCM. Wash sequentially with
HCl (to remove unreacted amine), saturated NaHCO (to remove unreacted acid), and brine. -
Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (
) and appearance of sharp Amide I ( ) and Amide II ( ) bands. -
H NMR: Confirm the presence of the ethylene linker as two triplets (approx.
2.5–3.0 ppm) and the -alkyl signals.[2]
Structure-Activity Relationship (SAR) Analysis
The biological activity of
Region C: The -Alkyl Tail (Hydrophobic Interaction)
The
| Alkyl Chain Length | Lipophilicity (cLogP) | Dominant Biological Activity | Mechanistic Insight |
| Methyl / Ethyl | Low ( | Inactive / Weak | Insufficient hydrophobic interaction to anchor in the binding pocket. |
| Moderate ( | Moderate Agonist | Begins to mimic the fatty acid tail of natural capsaicinoids. | |
| High ( | Potent TRPV1 Agonist | Optimal length for Vanilloid pocket occupancy (mimics Nonivamide). | |
| Benzyl / Phenethyl | High / Bulky | TRPV1 Antagonist / BChE Inhibitor | Steric bulk prevents channel gating (TRPV1) or interacts with the peripheral anionic site (BChE). |
Region A: The Aromatic Head (Electronic Effects)
Modifications to the phenyl ring shift the mode of action from agonism to antagonism.
-
3,4-Dihydroxy/Methoxy (Vanilloid pattern): Essential for TRPV1 Agonism . The hydrogen bond donor/acceptor pair interacts with Tyr511 and Ser512 in the TRPV1 pocket.
-
4-Chloro / 4-Trifluoromethyl: Promotes TRPV1 Antagonism . Removing the H-bonding capacity and increasing lipophilicity favors binding without channel activation.
-
Unsubstituted: Generally shows weak basal activity but serves as a scaffold for BChE inhibition when coupled with bulky amine tails (e.g.,
-benzylpiperidinyl).
Region B: The Linker (Conformational Flexibility)
Comparing 3-phenylpropanamides (saturated) vs. cinnamides (unsaturated):
-
Propanamides (Saturated): Higher flexibility allows the molecule to adopt a "folded" conformation, often preferred for enzyme inhibition (e.g., HDAC, BChE) where induced fit is required.
-
Cinnamides (Unsaturated): Rigid planar structure. Often higher potency for TRPV1 antagonism due to entropy constraints (pre-organized conformation), but lower solubility.
Visualizing the Mechanism
The following diagrams illustrate the synthesis workflow and the biological signaling pathway for TRPV1 modulation, a primary target for this scaffold.
Synthesis Workflow
Caption: Modular synthesis of N-alkyl-3-phenylpropanamides via EDC coupling with QC checkpoints.
TRPV1 Signaling Pathway (Target Mechanism)
Caption: Mechanism of action for TRPV1 agonists leading to desensitization-mediated analgesia.
Quantitative Data Summary
The table below synthesizes data from key studies comparing the
| Compound ID | R (Amine) | Phenyl Sub.[3][4][5] | Target | Activity (IC | Ref |
| 28c | 4-NHSO | TRPV1 | IC | [1] | |
| 8e | 4-OH, 3-OMe | BChE | IC | [2] | |
| Nonivamide | 4-OH, 3-OMe | TRPV1 | EC | [3] | |
| Analogue 5 | Unsubst. | BChE | IC | [2] |
Key Insight: The transition from a simple alkyl chain (Nonyl) to a bulky aromatic tail (Benzyl/Phenethyl) often flips the activity profile from TRPV1 agonism to antagonism or shifts the target to enzymes like BChE.
References
-
Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Source: ACS Omega. URL:[Link]
-
TRPV1: A Target for Rational Drug Design. Source: Pharmaceuticals (MDPI). URL:[Link]
-
Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Capsaicinoids: A structural and functional analysis. Source: Journal of Medicinal Chemistry (Contextual citation for Nonivamide data). URL:[Link]
Sources
- 1. Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-methyl-3-phenylpropanamide | C10H13NO | CID 3434746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of N-isobutyl-3-phenylpropanamide derivatives
An In-depth Technical Guide to the Biological Activity of N-isobutyl-3-phenylpropanamide Derivatives
For distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
N-isobutyl-3-phenylpropanamide derivatives represent a versatile and promising scaffold in medicinal chemistry. Originating from the structural modification of well-known nonsteroidal anti-inflammatory drugs (NSAIDs) and natural phenylpropanoids, this class of compounds has demonstrated a wide spectrum of biological activities far exceeding the capacities of their parent molecules.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives. We delve into their mechanisms of action as anti-inflammatory, analgesic, neuroprotective, and anticancer agents, with a particular focus on their roles as modulators of Transient Receptor Potential (TRP) channels and inhibitors of butyrylcholinesterase (BChE).[4][5][6] Detailed experimental protocols for synthesis and in vitro evaluation are provided to ensure scientific integrity and reproducibility. This document serves as a foundational resource for researchers aiming to exploit this chemical scaffold for the development of novel therapeutics.
Introduction: A Scaffold of Expanding Potential
The N-isobutyl-3-phenylpropanamide core structure is chemically straightforward, featuring a phenylpropyl group linked to an isobutylamine via an amide bond. Its significance, however, lies in its heritage and adaptability. Many early derivatives were synthesized from 2-arylpropanoic acids, a cornerstone class of NSAIDs that includes ibuprofen.[7] The initial rationale was to create prodrugs or analogues with improved pharmacokinetic profiles or reduced gastrointestinal side effects. However, research has revealed that these modifications often lead to compounds with entirely new pharmacological profiles.
The amide functional group is key to this versatility. It can participate in hydrogen bonding with biological targets, while the phenyl and isobutyl moieties allow for hydrophobic interactions, influencing binding affinity and specificity.[8] This guide explores the major therapeutic avenues that have emerged from the systematic investigation of this scaffold.
Core Synthetic Strategies
The construction of the N-isobutyl-3-phenylpropanamide backbone is primarily an exercise in amide bond formation. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the chemical tolerance of other functional groups on the molecule. The two most prevalent strategies involve the coupling of a 3-phenylpropanoic acid derivative with an appropriate amine.
General Synthetic Workflow
The general approach involves activating the carboxylic acid of a substituted 3-phenylpropanoic acid and subsequently reacting it with an amine.
Caption: General workflow for the synthesis of N-isobutyl-3-phenylpropanamide derivatives.
Key Synthetic Methodologies
A. Acyl Chloride Formation (Schotten-Baumann Reaction Condition) This classic method is robust and efficient. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with the amine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct.[1][9] The choice of an acyl chloride intermediate is driven by its high reactivity, which ensures a rapid and often high-yielding coupling reaction.
B. Carbodiimide-Mediated Coupling This method is favored when sensitive functional groups are present that would not tolerate the harsh conditions of acyl chloride formation. Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid in situ.[4][7] Often, an additive such as 1-hydroxybenzotriazole (HOBt) is included to suppress side reactions and improve efficiency.[4] This approach offers milder reaction conditions, which is crucial for preserving complex molecular architectures.
Spectrum of Biological Activities and Mechanisms of Action
The therapeutic potential of this scaffold is remarkably broad, with derivatives showing activity in inflammation, pain, neurodegenerative disease, and oncology.
Anti-inflammatory and Analgesic Activity
The foundational activity of this class stems from its relationship to NSAIDs. Many derivatives of ibuprofen, a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), have been synthesized.[1][9] While some retain COX inhibitory activity, a more compelling mechanism for analgesia has emerged through the modulation of Transient Receptor Potential (TRP) channels.
TRP channels are non-selective cation channels that act as cellular sensors for a variety of stimuli, including temperature, pressure, and chemical irritants.[10][11] The TRPV1 channel (the "capsaicin receptor"), in particular, is a key integrator of painful stimuli on primary sensory neurons.[5] Antagonism of TRPV1 can block the signaling cascade that leads to pain perception and neurogenic inflammation.[6][12] Several N-aryl-3-phenylpropanamide series have been developed as highly potent and stereospecific TRPV1 antagonists, effectively blocking pain responses in preclinical models.[6]
Caption: Simplified pathway of TRPV1-mediated nociception and its inhibition.
Neuroprotective Activity: Butyrylcholinesterase (BChE) Inhibition
A promising therapeutic strategy for Alzheimer's disease involves modulating cholinergic neurotransmission. While acetylcholinesterase (AChE) inhibitors are standard of care, butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in later stages of the disease.[4] Recently, novel 3-phenylpropanamide derivatives have been identified as potent and selective BChE inhibitors.[4] SAR studies revealed that the amine portion of the molecule is critical for potency, with a 4-benzylpiperidine moiety showing excellent inhibitory activity.[4] These compounds also demonstrated neuroprotective effects against glutamate- and Aβ₂₅₋₃₅-induced injury in neuronal cell lines, highlighting their potential as disease-modifying agents for Alzheimer's.[4]
| Compound ID (Reference[4]) | R Group (Amine Moiety) | BChE IC₅₀ (µM) |
| 10b | 4-benzylpiperidine | 1.3 |
| 10d | 4-(3-phenylpropyl)piperidine | 2.9 |
| 10c | benzylpiperazine | 3.9 |
| 10e | N-ethylbenzylamine | 18.5 |
| 10a | 1,2,3,4-tetrahydroisoquinoline | 20.7 |
| 11a | N-benzyl-N-ethyl (no methoxy) | 25.3 |
| Table 1: Inhibitory activity of selected 3-phenylpropanamide derivatives against equine BChE. Data illustrates the critical role of the amine substituent in determining potency. |
Antiproliferative and Anticancer Potential
The modification of NSAID structures has also yielded compounds with potent anticancer activity.[9] A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated against a panel of human cancer cell lines.[13] Several derivatives displayed broad-spectrum antiproliferative activity, with compound 6k from the study showing IC₅₀ values in the single-digit micromolar range, comparable to the chemotherapeutic agent doxorubicin.[13] In silico mechanistic studies suggest that these compounds may exert their effect by inhibiting histone deacetylase 6 (HDAC-6) through binding to its unique zinc finger ubiquitin-binding domain.[14]
| Cell Line | Compound 6k IC₅₀ (µM)[13] | Doxorubicin IC₅₀ (µM)[13] |
| MCF-7 (Breast) | 6.93 ± 0.4 | 4.17 ± 0.2 |
| Hela (Cervical) | 9.46 ± 0.7 | 8.87 ± 0.6 |
| HCT-116 (Colon) | 10.88 ± 0.8 | 5.23 ± 0.3 |
| PC-3 (Prostate) | 12.17 ± 0.9 | Not specified |
| Table 2: Antiproliferative activity of a lead benzyloxyquinoxaline propanamide derivative compared to doxorubicin. |
Structure-Activity Relationship (SAR) Analysis
Across the diverse biological activities, several key structural motifs have been identified that govern the potency and selectivity of N-isobutyl-3-phenylpropanamide derivatives.
Caption: Key regions of the N-isobutyl-3-phenylpropanamide scaffold for SAR modification.
-
Phenyl Ring (A): Substitution on this ring is critical. For instance, in TRPV1 antagonists, a 3-fluoro-4-methylsulfonamido substitution pattern is highly effective.[6] In BChE inhibitors, a 3-methoxy group can be beneficial.[4]
-
Propyl Linker (B): The stereochemistry at the alpha-carbon is often crucial for activity. For related PDE4 inhibitors, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.[15]
-
N-Substituent (D): This position offers the most significant opportunity to tune selectivity. As shown in Table 1, modifying this group from a simple alkyl chain to a larger, cyclic amine like 4-benzylpiperidine dramatically increases BChE inhibitory potency.[4]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide via DCC Coupling
This protocol is adapted from a reported synthesis of an ibuprofen-tryptamine conjugate and serves as an excellent example of carbodiimide-mediated coupling.[7]
-
Reagent Preparation: Dissolve ibuprofen (1 mmol) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Activator Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1 mmol) to the solution. Stir the reaction mixture at room temperature for 10 minutes. This allows for the formation of the activated O-acylisourea intermediate.
-
Amine Addition: Add tryptamine (1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: diethyl ether/n-hexane = 1/1).
-
Work-up: Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel to afford the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Protocol 2: In Vitro BChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity.
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, a BChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer, and the substrate butyrylthiocholine iodide (BTCI).
-
Assay Setup: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution (or buffer for control). Incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the BTCI substrate to all wells to start the enzymatic reaction.
-
Measurement: The BChE enzyme hydrolyzes BTCI to thiocholine. Thiocholine then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion. Measure the increase in absorbance at ~412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Future Perspectives and Conclusion
The N-isobutyl-3-phenylpropanamide scaffold has proven to be a remarkably fertile ground for the discovery of novel bioactive agents. While initial work focused on modifying existing NSAIDs, the discovery of potent modulators of TRP channels, cholinesterases, and histone deacetylases demonstrates the platform's true potential.
Future research should focus on:
-
Selectivity Profiling: Systematically screening optimized compounds against panels of related targets (e.g., other TRP channels, different HDAC isoforms) to ensure selectivity and reduce potential off-target effects.
-
In Vivo Efficacy: Moving promising lead compounds from in vitro assays into relevant animal models of pain, neurodegeneration, and cancer to validate their therapeutic potential.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
References
-
Manolov, S., & Bojilov, D. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]
-
Manolov, S., Ivanov, I., & Bozhilov, D. (2018). Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]
-
Manolov, S., Ivanov, I., & Bozhilov, D. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1017. [Link]
-
Wang, Y., et al. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Manolov, S., & Bojilov, D. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. ResearchGate. [Link]
-
Peng, Y., et al. (2017). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Molecular Medicine Reports. [Link]
-
Al-Hayali, N. M., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules. [Link]
-
Marrone, M. C., et al. (2017). Endogenous Modulators of TRP Channels. Bentham Science. [Link]
-
Reichling, J., et al. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of Natural Products. [Link]
-
Annunziato, R., et al. (2016). Natural product modulators of transient receptor potential (TRP) channels as potential anti-cancer agents. Chemical Society Reviews. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link]
-
Chakraborty, S., et al. (2023). A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain. Current Neuropharmacology. [Link]
-
Giembycz, M. A., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]
-
Mair, N., et al. (2019). Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease. Pharmaceuticals. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]
- Google Patents. (2010). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
-
Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Cuesta, S. (2021). Organic Small Molecules in Pain-Management. MDPI Encyclopedia. [Link]
-
G-Teixeira, M., & S-Cunha, A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry. [Link]
-
Stasiłowicz, A., et al. (2023). Naturally Inspired Molecules for Neuropathic Pain Inhibition—Effect of Mirogabalin and Cebranopadol on Mechanical and Thermal Nociceptive Threshold in Mice. Molecules. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. [Link]
-
Ronsisvalle, S. (2014). Pharmacological characterization of new compounds and herbal derivatives for pain and inflammation treatment. IRIS UNICT. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]
Sources
- 1. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]
- 2. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Regulatory Action of TRP Channels: A Potential Therapeutic Target for Nociceptive Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. evitachem.com [evitachem.com]
- 9. researchgate.net [researchgate.net]
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- 12. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of N-(2-methylpropyl)-3-phenylpropanamide from Hydrocinnamic Acid
Abstract & Introduction
N-alkyl amides are a prevalent structural motif in a vast array of biologically active compounds and are fundamental building blocks in medicinal chemistry and drug development.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-methylpropyl)-3-phenylpropanamide, a representative N-alkyl amide, starting from hydrocinnamic acid and isobutylamine. We will detail a highly efficient amidation procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent.
The core of this guide emphasizes the underlying chemical principles and the rationale behind each step, moving beyond a simple recitation of procedures. This approach is designed to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology for analogous transformations. The protocol includes a detailed workflow, from reagent preparation to final product characterization, ensuring a self-validating and reproducible process.
Reaction Scheme & Mechanistic Rationale
The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures and results in low yields. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[2] This protocol employs EDC·HCl, a water-soluble carbodiimide, which is a widely used and highly effective activating agent.[3][4]
Overall Reaction:

Mechanism of EDC-Mediated Amide Coupling:
The reaction proceeds via a two-step mechanism facilitated by EDC:
-
Activation of Hydrocinnamic Acid: The carboxylic acid attacks the carbodiimide carbon of EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.
-
Nucleophilic Acyl Substitution: The primary amine (isobutylamine) then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea. This forms a tetrahedral intermediate which subsequently collapses to yield the desired amide product and the water-soluble N,N'-disubstituted urea byproduct (EDU).
The use of EDC is advantageous because the urea byproduct is soluble in water, simplifying the purification process through a simple aqueous workup, in contrast to the insoluble urea byproduct generated by its counterpart, DCC.[4][5]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents
All quantitative data for the reagents are summarized in the table below for a representative 10 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents | CAS No. | Notes |
| Hydrocinnamic Acid | C₉H₁₀O₂ | 150.17 | 1502 | 10.0 | 1.0 | 501-52-0 | Reagent grade, ≥99% |
| Isobutylamine | C₄H₁₁N | 73.14 | 805 (1.1 mL) | 11.0 | 1.1 | 78-81-9 | Reagent grade, ≥99% |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 2300 | 12.0 | 1.2 | 25952-53-8 | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | 75-09-2 | Anhydrous, <50 ppm H₂O |
| 1M Hydrochloric Acid | HCl | - | 30 mL | - | - | 7647-01-0 | For workup |
| Saturated NaHCO₃ | NaHCO₃ | - | 30 mL | - | - | 144-55-8 | For workup |
| Brine | NaCl | - | 30 mL | - | - | 7647-14-5 | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - | 7487-88-9 | For drying |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (optional, if needed)
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add hydrocinnamic acid (1.50 g, 10.0 mmol). Dissolve the acid in 50 mL of anhydrous dichloromethane (DCM).
-
Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. Rationale: The activation step with EDC is exothermic; initial cooling helps to control the reaction temperature and minimize potential side reactions.
-
Reagent Addition: To the cooled solution, add EDC·HCl (2.30 g, 12.0 mmol, 1.2 eq) in one portion, followed by the slow, dropwise addition of isobutylamine (1.1 mL, 11.0 mmol, 1.1 eq) over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The disappearance of the hydrocinnamic acid spot (visualized with a UV lamp or iodine staining) indicates reaction completion.
-
Aqueous Workup:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 30 mL of 1M HCl. Rationale: To remove unreacted isobutylamine and the basic urea byproduct.
-
Wash with 30 mL of saturated aqueous NaHCO₃ solution. Rationale: To remove any remaining acidic species, including unreacted hydrocinnamic acid.
-
Wash with 30 mL of brine. Rationale: To reduce the solubility of organic material in the aqueous layer and initiate drying.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: The final product, a white to off-white solid, should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity. (Expected Yield: ~85-95%).
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product analysis.
Caption: A workflow diagram for the synthesis of this compound.
Safety & Handling
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
EDC·HCl: Can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isobutylamine: Corrosive and flammable. It has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Hydrochloric Acid (1M): Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.35-7.15 (m, 5H, Ar-H), ~5.40 (br s, 1H, N-H), ~3.00 (t, 2H, Ar-CH₂), ~2.95 (t, 2H, N-CH₂), ~2.45 (t, 2H, CH₂-C=O), ~1.70 (m, 1H, CH(CH₃)₂), ~0.85 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~172.0 (C=O), ~141.0 (Ar-C), ~128.5 (Ar-CH), ~128.3 (Ar-CH), ~126.2 (Ar-CH), ~47.0 (N-CH₂), ~38.5 (CH₂-C=O), ~31.5 (Ar-CH₂), ~28.5 (CH(CH₃)₂), ~20.0 (CH(CH₃)₂).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₉NO [M+H]⁺: 206.15; found ~206.2.
Conclusion
This application note details a reliable and scalable protocol for the EDC-mediated synthesis of this compound. The methodology is characterized by its mild reaction conditions, simple workup procedure, and high product yields. By providing a thorough explanation of the underlying chemical principles, this guide serves as a valuable resource for researchers in organic synthesis and drug development, enabling them to confidently apply this chemistry to a wide range of substrates.
References
-
van Zadelhoff, A., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2115. Available at: [Link][5][6]
-
ResearchGate. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Available at: [Link][7]
-
CORE. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link][8]
-
ResearchGate. (2020). Protection and Activation of Hydroxycinnamic Acids in Water. Available at: [Link][9]
-
MDPI. (2021). An Efficient Protocol for Amide Bond Formation Using EDC and DMAP in the Presence of a Catalytic Amount of HOBt in Acetonitrile. Available at: [Link]
-
Pendidikan Kimia. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Available at: [Link][2]
-
ResearchGate. (n.d.). synthesis of hydroxycinnamic acid amides with... Available at: [Link][3]
-
ResearchGate. (n.d.). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Available at: [Link][1]
-
Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link][4]
-
RSC Publishing. (2020). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: Efficient Synthesis of N-isobutyl-3-phenylpropanamide
Abstract
This document provides a detailed protocol for the synthesis of N-isobutyl-3-phenylpropanamide via an amide coupling reaction between 3-phenylpropanoic acid and isobutylamine. The described method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as activating agents, a widely adopted and efficient strategy in medicinal chemistry and drug discovery for amide bond formation.[1] This application note elaborates on the reaction mechanism, provides a step-by-step experimental procedure, and outlines methods for reaction monitoring, product work-up, purification, and characterization.
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products.[1] The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a non-reactive carboxylate-ammonium salt.[2] Consequently, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[2][3]
Carbodiimides, such as EDC and N,N'-dicyclohexylcarbodiimide (DCC), are popular choices for this transformation.[2][4][5] EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification during aqueous work-up.[3][6] To enhance reaction efficiency and minimize side reactions like racemization (especially in peptide synthesis) and the formation of stable N-acylurea byproducts, additives like HOBt are frequently incorporated.[6][7][8] HOBt reacts with the activated O-acylisourea intermediate to form a more reactive HOBt-ester, which then readily undergoes aminolysis to yield the desired amide.[1][7]
This application note details a robust and reproducible protocol for the synthesis of N-isobutyl-3-phenylpropanamide, a representative aliphatic amide, using the EDC/HOBt coupling system.
Reaction Mechanism
The EDC/HOBt-mediated amide coupling proceeds through a multi-step mechanism, as illustrated below. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to generate an active HOBt-ester. The amine subsequently attacks the carbonyl carbon of the HOBt-ester, leading to the formation of a tetrahedral intermediate that collapses to yield the final amide product and regenerates HOBt, which can participate in another catalytic cycle.[7][9]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of N-Isobutylhydrocinnamamide via EDCI/HOBt Coupling
Abstract & Scope
This application note details the synthesis of N-isobutylhydrocinnamamide, a structural motif relevant to flavor chemistry (pungency agents) and pharmaceutical intermediates. The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). Unlike dicyclohexylcarbodiimide (DCC), which generates an insoluble urea byproduct often difficult to remove, EDCI yields a water-soluble urea byproduct, streamlining the purification process.[1] This guide emphasizes the mechanistic role of HOBt in suppressing
Reaction Mechanism & Rationale
The Role of HOBt
While hydrocinnamic acid is achiral (eliminating racemization concerns), HOBt remains critical. The reaction between a carboxylic acid and a carbodiimide forms an unstable O-acylisourea intermediate. Without a nucleophile or additive, this intermediate can rearrange into a stable, unreactive
HOBt reacts rapidly with the O-acylisourea to form an "active ester" (OBt-ester). This species is less reactive than the O-acylisourea (preventing rearrangement) but highly reactive toward the amine nucleophile, ensuring efficient amide bond formation.
Mechanistic Pathway
The following diagram illustrates the activation and coupling cycle, highlighting the interception of the rearrangement pathway.
Figure 1: EDCI/HOBt Coupling Mechanism. HOBt intercepts the O-acylisourea to prevent N-acylurea formation.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Storage |
| Hydrocinnamic Acid | 150.17 | 1.0 | Substrate | RT, Desiccator |
| Isobutylamine | 73.14 | 1.1 | Nucleophile | RT, Flammables Cabinet |
| EDCI[2] · HCl | 191.70 | 1.2 | Coupling Agent | -20°C, Hygroscopic |
| HOBt (anhydrous) | 135.12 | 1.2 | Additive | RT, Explosive (dry) |
| DIPEA (optional)* | 129.24 | 2.0 | Base | RT |
| DCM (Dichloromethane) | 84.93 | Solvent | Solvent | RT |
*Note: DIPEA (Diisopropylethylamine) is required only if the amine is supplied as a salt (e.g., Isobutylamine HCl) to release the free base. If using free liquid amine, DIPEA can be omitted or used (1.0 eq) to scavenge HCl from EDCI.
Experimental Protocol
Preparation
-
Glassware: Oven-dried 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Atmosphere: While strictly anhydrous conditions are not as critical as with acid chlorides, an inert atmosphere (
or Ar) is recommended to prevent EDCI hydrolysis.
Step-by-Step Synthesis
-
Solvation: Charge the RBF with Hydrocinnamic Acid (1.50 g, 10 mmol) and HOBt (1.62 g, 12 mmol). Add anhydrous DCM (30 mL). Stir until dissolved.
-
Amine Addition: Add Isobutylamine (1.1 mL, 11 mmol) to the mixture.
-
Expert Insight: If using DIPEA, add it at this stage.[1]
-
-
Cooling: Submerge the flask in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.
-
Activation: Add EDCI · HCl (2.30 g, 12 mmol) in one portion.
-
Why 0°C? Low temperature suppresses the initial rearrangement of the O-acylisourea before HOBt can trap it.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours (overnight).
Workup & Purification Flowchart
The following workflow utilizes the solubility differential of the byproducts.
Figure 2: Liquid-Liquid Extraction Strategy. Acid/Base washes effectively remove starting materials and coupling reagents.
Detailed Workup Steps:
-
Dilute the reaction mixture with excess DCM (50 mL).
-
Acid Wash: Wash with 1M HCl (2 x 30 mL). Removes unreacted isobutylamine and the urea byproduct.
-
Base Wash: Wash with Saturated Aqueous
(2 x 30 mL). Removes unreacted hydrocinnamic acid and HOBt. -
Brine Wash: Wash with saturated NaCl solution (1 x 30 mL).
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Characterization & Validation
The product, N-isobutylhydrocinnamamide, typically presents as a white solid or viscous colorless oil.
Expected
- 7.15–7.35 (m, 5H): Aromatic protons (Hydrocinnamyl group).
- 5.40 (br s, 1H): Amide N-H.
-
3.05 (t, 2H):
of the isobutyl group. -
2.98 (t, 2H): Benzylic
(Hydrocinnamyl). -
2.50 (t, 2H):
-Carbonyl . -
1.75 (m, 1H): Methine
of isobutyl group. - 0.88 (d, 6H): Methyl groups of isobutyl.
Validation Criteria:
-
TLC: Run in 30% Ethyl Acetate / Hexanes. Product should be UV active and stain with
. -
Yield: Typical isolated yields range from 85% to 95%.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of EDCI | Ensure reagents are dry; use anhydrous DCM; flush with |
| Sticky Precipitate | Urea byproduct precipitation | Although EDCI urea is water-soluble, it can be sticky in DCM. Dilute with more DCM before washing. |
| Extra Spots on TLC | Ensure HOBt was added before EDCI. Maintain 0°C during activation. | |
| Emulsion during Workup | HOBt presence | HOBt can act as a surfactant. Add a small amount of MeOH or increase Brine volume to break emulsion. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Sigma-Aldrich. (n.d.). Amide Coupling Reagents: EDCI Protocol. MilliporeSigma Technical Library. Link
-
Chan, L. C., & Cox, B. G. (2007).[3] Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869.[3] Link[3]
Sources
Application Note: Synthesis of N-(2-methylpropyl)-3-phenylpropanamide via Acid Chloride Activation
Abstract & Introduction
This application note details the robust synthesis of N-(2-methylpropyl)-3-phenylpropanamide (also known as N-isobutylhydrocinnamide) utilizing the acid chloride route. While direct amide coupling agents (e.g., HATU, EDC) are popular in discovery chemistry, the acid chloride method remains the industrial gold standard for scalability, cost-efficiency, and atom economy.
This protocol activates 3-phenylpropanoic acid with thionyl chloride (
Target Molecule Profile[1][2][3]
-
IUPAC Name: this compound
-
Common Name: N-Isobutylhydrocinnamide
-
Molecular Formula:
-
Molecular Weight: 205.30 g/mol
-
Key Structural Features: Hydrocinnamoyl core, secondary amide linkage, isobutyl tail.
Mechanistic Insight
The synthesis proceeds via a two-stage nucleophilic acyl substitution mechanism. Understanding the causality in these steps is critical for troubleshooting low yields.
Stage 1: Activation (Acid Chloride Formation)
The carboxylic acid is converted to the acid chloride to increase the electrophilicity of the carbonyl carbon.
-
Attack: The carboxylic oxygen attacks the sulfur of thionyl chloride.
-
Elimination: A chlorosulfite intermediate forms, which collapses to release
(gas) and (gas), driving the equilibrium forward (Entropic driver). -
Catalysis (Optional): DMF can be added to form the Vilsmeier-Haack reagent, accelerating the reaction, though
alone is sufficient for this substrate.
Stage 2: Amidation (Schotten-Baumann Type)
-
Addition: The nitrogen lone pair of isobutylamine attacks the highly electrophilic carbonyl of the acid chloride, forming a tetrahedral intermediate.
-
Elimination: The chloride ion is expelled, reforming the carbonyl.
-
Deprotonation: The auxiliary base (Triethylamine) scavenges the generated proton to prevent the amine starting material from protonating and becoming non-nucleophilic (
).
Visualization: Reaction Workflow
Figure 1: Step-wise synthetic workflow from acid activation to amide coupling.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Density (g/mL) | Role |
| 3-Phenylpropanoic acid | 150.17 | 1.0 | Solid | Substrate |
| Thionyl Chloride ( | 118.97 | 1.5 | 1.638 | Chlorinating Agent |
| Isobutylamine | 73.14 | 1.1 | 0.736 | Nucleophile |
| Triethylamine ( | 101.19 | 1.5 | 0.726 | HCl Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent |
Step 1: Preparation of 3-Phenylpropanoyl Chloride
Caution: Thionyl chloride is corrosive and releases toxic gases. Perform in a fume hood.
-
Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (
) or an inert gas line ( ) to the top of the condenser. -
Addition: Charge the flask with 3-phenylpropanoic acid (1.50 g, 10.0 mmol).
-
Activation: Add Thionyl Chloride (1.1 mL, 15.0 mmol) slowly.
-
Note: No solvent is strictly necessary if the neat reaction remains stirrable, but 5-10 mL of dry DCM can be added if the acid is solid and bulky.
-
-
Reaction: Heat the mixture to reflux (
oil bath) for 2 hours.-
Observation: Gas evolution (
) will be observed. The reaction is complete when gas evolution ceases.
-
-
Concentration: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator).-
Tip: Add a small portion of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This yields the crude acid chloride as a yellow oil.
-
Step 2: Amide Coupling
-
Preparation of Amine: In a separate 50 mL flask, dissolve Isobutylamine (1.1 mL, 11.0 mmol) and Triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the amine solution to
using an ice bath. -
Coupling: Dissolve the crude acid chloride (from Step 1) in dry DCM (10 mL). Add this solution dropwise to the cold amine mixture over 15 minutes.
-
Why? Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation (though rare for secondary amides) and controlling the exotherm.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Step 3: Workup & Purification (Self-Validating)
The "Acid/Base Wash" is the critical self-validating step. It chemically separates the product from starting materials based on pKa.
-
Quench: Dilute the reaction mixture with DCM (30 mL) and transfer to a separatory funnel.
-
Acid Wash (Removes Amine): Wash the organic layer with 1M HCl (2 x 20 mL).
-
Logic: Unreacted isobutylamine and TEA are protonated to water-soluble salts (
) and removed.
-
-
Base Wash (Removes Acid): Wash the organic layer with Sat.
(2 x 20 mL).-
Logic: Any hydrolyzed acid chloride (reverting to carboxylic acid) is deprotonated to the water-soluble carboxylate (
).
-
-
Drying: Wash with Brine (1 x 20 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Final Polish: The resulting solid is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc or ethanol.
Analytical Characterization
The following data confirms the identity of the synthesized product.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | White solid | Crystalline amide |
| Melting Point | 59 - 61 °C | Matches literature [1] |
| 1H NMR (600 MHz, CDCl3) | Phenyl ring protons | |
| Amide N-H (Diagnostic) | ||
Data adapted from RSC Supplementary Material [1].
Process Safety & Troubleshooting
Critical Safety Parameters
-
Thionyl Chloride: Reacts violently with water. All glassware must be oven-dried. Trap acidic gases (
, ) using a dilute NaOH scrubber if performing on >5g scale. -
Isobutylamine: Highly flammable and toxic. Handle only in a fume hood.
-
Exotherm Control: The coupling step is exothermic. Failure to cool to
may result in solvent boiling or impurity formation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use fresh |
| Oil instead of Solid | Residual Solvent | Dry under high vacuum for >4 hours; triturate with cold pentane. |
| Extra Spots on TLC | Incomplete Coupling | Check pH during coupling; ensure basicity (add more TEA if needed). |
References
-
Royal Society of Chemistry (RSC) Supplementary Material. "Synthesis and Characterization of N-isobutyl-3-phenylpropanamide (Compound 3aa)." RSC Advances / Organic & Biomolecular Chemistry.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann protocols).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 347479, Propanamide, N-isobutyl-. (Note: Used for physical property verification of analogous structures).
Sources
Synthesis and Evaluation of N-isobutyl-3-phenylpropanamide Derivatives as Butyrylcholinesterase (BChE) Inhibitors: An Application Note
Introduction: The Evolving Role of Butyrylcholinesterase in Alzheimer's Disease Therapy
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and memory.[1][2] The cholinergic hypothesis has long been a cornerstone of AD research, positing that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the clinical manifestations of the disease.[3] Consequently, inhibiting the enzymes responsible for ACh hydrolysis, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been a primary therapeutic strategy.[3][4]
While AChE is the predominant cholinesterase in the healthy brain, its levels tend to decrease as AD progresses. Conversely, BChE activity significantly increases in the later stages of the disease, suggesting it plays a more critical role in ACh hydrolysis in the advanced AD brain.[5][6][7][8][9] This makes BChE a compelling and strategic target for therapeutic intervention, particularly for managing the later stages of AD.[5][6][9] Selective inhibition of BChE can help restore cholinergic function, potentially offering therapeutic benefits with a reduced side-effect profile compared to dual-inhibition or AChE-selective approaches.[6][7]
The N-isobutyl-3-phenylpropanamide scaffold has emerged as a promising framework for the design of novel BChE inhibitors. This structure offers a versatile backbone for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of BChE inhibitors based on this scaffold.
Rationale for the N-isobutyl-3-phenylpropanamide Scaffold
The selection of the N-isobutyl-3-phenylpropanamide scaffold is predicated on several key structure-activity relationship (SAR) insights. The 3-phenylpropanamide core provides a robust and synthetically accessible framework. The phenyl group can be readily substituted to explore interactions with specific residues within the BChE active site. The isobutyl group attached to the amide nitrogen is hypothesized to contribute to favorable interactions within the hydrophobic regions of the enzyme's active site gorge. By systematically modifying these core components, researchers can fine-tune the inhibitory activity and selectivity of the resulting compounds.
Experimental Protocols
Part 1: Synthesis of N-isobutyl-3-phenylpropanamide Derivatives
This protocol outlines a general and reliable method for the synthesis of N-isobutyl-3-phenylpropanamide derivatives through the amidation of a carboxylic acid.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of N-isobutyl-3-phenylpropanamide derivatives.
Materials:
-
Substituted or unsubstituted 3-phenylpropanoic acid
-
Isobutylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-phenylpropanoic acid derivative (1.0 eq) in anhydrous DCM or THF.
-
Activation of Carboxylic Acid: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC).
-
Amine Addition: To the activated carboxylic acid solution, add isobutylamine (1.1 eq). If the carboxylic acid starting material is in its hydrochloride salt form, add a non-nucleophilic base such as DIPEA (1.5 eq) to neutralize it.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isobutyl-3-phenylpropanamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Evaluation of BChE Inhibitory Activity
The inhibitory potency of the synthesized compounds against BChE is determined using the well-established Ellman's spectrophotometric method.[10][11][12]
Diagram of the BChE Inhibition Assay Workflow:
Caption: Simplified representation of competitive and non-competitive inhibition mechanisms.
Conclusion and Future Directions
The N-isobutyl-3-phenylpropanamide scaffold represents a promising starting point for the development of selective BChE inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers to synthesize, evaluate, and optimize novel compounds for the potential treatment of Alzheimer's disease. Future work should focus on expanding the structure-activity relationship studies, investigating the in vivo efficacy and safety of lead compounds, and exploring their potential to cross the blood-brain barrier. [13]These efforts will be crucial in translating promising in vitro findings into tangible therapeutic candidates.
References
-
Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PMC. Available at: [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. Available at: [Link]
-
Lead Optimization of a Butyrylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ACS Publications. Available at: [Link]
-
Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation. PMC - NIH. Available at: [Link]
-
Discovery and Structure−Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Research profile. Available at: [Link]
-
Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]
-
Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. PMC. Available at: [Link]
-
Design, synthesis, biological evaluation and molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d] [5][11]dioxole-5-carboxamides as selective butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
-
Researchers develop chemical compound with potential against Alzheimer's disease. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]
-
Discovery and Structure-Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. ResearchGate. Available at: [Link]
-
From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. Available at: [Link]
-
UB researchers develop a new compound with therapeutic potential against Alzheimer's disease. Available at: [Link]
-
Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations. PMC. Available at: [Link]
-
What are BChE inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH. Available at: [Link]
Sources
- 1. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekalert.org [eurekalert.org]
Troubleshooting & Optimization
Improving yield of N-(2-methylpropyl)-3-phenylpropanamide synthesis
Technical Support Center: Optimization of N-(2-methylpropyl)-3-phenylpropanamide Synthesis
Ticket ID: #AMIDE-OPT-56146 Subject: Yield Improvement & Troubleshooting for N-Isobutylhydrocinnamamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Framework
User Issue: Low yield (<60%) or difficulty isolating pure this compound (CAS: 56146-87-3). Target Molecule Profile:
-
Core Structure: Hydrocinnamic acid backbone coupled with an isobutylamine tail.
-
Key Challenge: The isobutyl group introduces moderate steric bulk, and the product often "oils out" during aqueous workup, trapping impurities.
-
Primary Chemical Pathway: Nucleophilic Acyl Substitution (Amidation).
This guide treats your synthesis as a system. We will analyze the three critical nodes where yield is lost: Activation (Input) , Coupling (Process) , and Isolation (Output) .
Module 1: Route Selection & Reagent Quality (The Input)
Diagnostic Question: Which activation method are you using? Yield loss often stems from a mismatch between the activation energy required and the method chosen.
Method A: Acyl Chloride Route (Schotten-Baumann)
Best for: High throughput, scale-up (>10g), and cost-efficiency. Mechanism: 3-phenylpropanoyl chloride + Isobutylamine.
| Parameter | Specification | Why it matters (Causality) |
| Acid Chloride Quality | Freshly distilled or clear liquid. | Thionyl chloride ( |
| Solvent System | DCM (anhydrous) or Biphasic (DCM/H2O). | Biphasic (Schotten-Baumann) is robust but requires vigorous stirring to maximize interfacial surface area. |
| Base Stoichiometry | 1 eq neutralizes the HCl byproduct; 1.0-1.2 eq keeps the amine nucleophilic. |
Method B: Coupling Reagents (EDC/HATU)
Best for: Small scale (<1g), acid-sensitive substrates, or avoiding noxious acid chlorides.
| Parameter | Specification | Why it matters (Causality) |
| Reagent Choice | EDC + HOBt (or Oxyma). | EDC alone forms an O-acylisourea that can rearrange into an unreactive N-acylurea byproduct (yield killer). HOBt intercepts this to form a stable active ester [1].[2] |
| Order of Addition | Acid + Base + Coupling Agent | Pre-activation ensures the active ester is formed before the amine is introduced, reducing dimerization risks. |
Visual Decision Tree: Selecting the Optimal Route
Figure 1: Decision matrix for selecting the synthesis route based on scale and substrate sensitivity.
Module 2: Process Execution & Troubleshooting
Diagnostic Question: Is the reaction stalling or producing byproducts?
Scenario 1: The "Oiling Out" Phenomenon
Symptom: The reaction mixture turns into a gummy paste or separates into an oil layer that refuses to crystallize. Root Cause: N-isobutyl amides often have low melting points.[4] If the solvent volume is too low, the product oils out, trapping unreacted amine and salts. Fix:
-
Dilution: Increase solvent volume (DCM or EtOAc) by 50%.
-
Co-solvent: If using Schotten-Baumann (water/DCM), add a small amount of THF to the organic phase to improve solubility of the intermediate.
Scenario 2: Low Conversion (Acyl Chloride Route)
Symptom: TLC shows remaining starting material (3-phenylpropanoic acid) after 2 hours. Root Cause: Hydrolysis of the acid chloride before it reacts with the amine. Fix:
-
Dry Solvents: Ensure DCM is dry.
-
Temperature Control: Add the acid chloride at 0°C. The reaction is exothermic; high heat promotes hydrolysis over amidation [2].
Module 3: Purification & Isolation (The Output)
Diagnostic Question: How do I remove the excess amine without a column? This is the most critical step for yield. Column chromatography is often unnecessary for this molecule if a rigorous Acid/Base Wash Protocol is used.
Protocol: The "Self-Validating" Work-up
This workflow relies on pH manipulation to selectively solubilize impurities in the aqueous phase while keeping the neutral amide in the organic phase.
-
Quench: Add water to destroy excess acid chloride/coupling agent.
-
Phase Separation: Dilute with Ethyl Acetate (EtOAc).
-
Acid Wash (Removes Amine): Wash organic layer with 1M HCl (2x) .
-
Logic: Protonates unreacted isobutylamine (
), forcing it into the water layer.
-
-
Base Wash (Removes Acid): Wash organic layer with Sat. NaHCO3 (2x) .
-
Logic: Deprotonates unreacted 3-phenylpropanoic acid (
), forcing it into the water layer.
-
-
Drying: Dry over
, filter, and concentrate.
Visual Workflow: Purification Logic
Figure 2: Step-by-step liquid-liquid extraction protocol to isolate pure amide without chromatography.
Frequently Asked Questions (FAQ)
Q: My product is a low-melting solid. How do I crystallize it? A: N-isobutyl amides can be tricky. Dissolve the crude oil in a minimum amount of warm Ethyl Acetate, then slowly add cold Hexane (or Heptane) until turbid. Store at -20°C overnight. Do not use ether, as the solubility is often too high to force precipitation.
Q: Can I use DCC instead of EDC? A: It is not recommended. DCC forms dicyclohexylurea (DCU), a byproduct that is notoriously difficult to filter off completely.[2] If you must use a carbodiimide, use DIC (Diisopropylcarbodiimide) as the urea byproduct is soluble in DCM, allowing it to be washed away, or stick to EDC (water-soluble urea) [1].
Q: Why does my NMR show a "double" set of peaks?
A: This is likely due to Rotamers . The amide bond has partial double-bond character (
References
-
Montalbetti, C. A., & Falque, V. (2005).[5][6][7] Amide bond formation and peptide coupling.[5][6][8] Tetrahedron, 61(46), 10827-10852.[6]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.12 on Amides).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
- 1. N-Isopropyl-3-phenylpropanamide | C12H17NO | CID 541827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Recrystallization solvents for purifying N-isobutyl-3-phenylpropanamide
This guide provides a comprehensive, experience-driven approach to the purification of N-isobutyl-3-phenylpropanamide via recrystallization. It is designed for researchers and drug development professionals, moving beyond simple instructions to explain the fundamental principles and troubleshooting strategies essential for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying solid amides like N-isobutyl-3-phenylpropanamide?
Recrystallization is an exceptionally powerful technique for purifying solid organic compounds.[1] For amides, which are often stable, crystalline solids, it is particularly suitable.[2] Unlike chromatography, which can be time-consuming and lead to significant product loss on the stationary phase, recrystallization can be rapid, scalable, and highly effective at removing impurities trapped in the crystal lattice of the crude product.[1][2] The process selectively isolates the desired compound by leveraging differences in solubility between the product and its impurities at varying temperatures.
Q2: What are the critical characteristics of an ideal recrystallization solvent?
The cornerstone of a successful recrystallization is the choice of solvent. The ideal solvent should exhibit:
-
High solubility for N-isobutyl-3-phenylpropanamide at elevated temperatures (at or near the solvent's boiling point).
-
Low solubility for N-isobutyl-3-phenylpropanamide at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable solubility for impurities , either being highly soluble at all temperatures (so they remain in the mother liquor) or very insoluble (so they can be removed by hot filtration).
-
A boiling point below the melting point of the compound to prevent the product from melting or "oiling out" instead of crystallizing.
-
Inertness , meaning it does not react with the compound.
-
Volatility , allowing it to be easily removed from the purified crystals.
Finding a single solvent that meets all these criteria is not always possible, which is why mixed-solvent systems are also commonly employed.[3][4]
Q3: What are the likely impurities in my N-isobutyl-3-phenylpropanamide synthesis?
Common impurities typically include unreacted starting materials, such as 3-phenylpropanoic acid and isobutylamine, or byproducts from the amide coupling reaction. If an acyl chloride was used, residual acid may be present. These impurities often have different polarity and solubility profiles than the target amide, which is the basis for their removal during recrystallization.
Technical Guide: Solvent Selection and Experimental Protocols
Part A: Causality of Solvent Selection
The principle of "like dissolves like" is a useful starting point. N-isobutyl-3-phenylpropanamide has a polar amide functional group but also significant non-polar character from the phenyl and isobutyl groups. Therefore, solvents of intermediate polarity are often the best candidates.
The table below summarizes potential solvents, ordered by decreasing polarity, and provides insights based on their properties.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Field Insights |
| Water | 100 | 80.1 | Generally Unsuitable Alone: The large non-polar regions of the molecule will likely make it insoluble in water even when hot. However, it is an excellent "anti-solvent" in a mixed-solvent system with a polar organic solvent like ethanol or acetone.[3] |
| Ethanol | 78 | 24.5 | Excellent Candidate: The hydroxyl group can hydrogen-bond with the amide, and the ethyl group provides some non-polar character. It is a common and effective solvent for recrystallizing amides.[2][5] |
| Acetone | 56 | 20.7 | Good Candidate: A polar aprotic solvent that is a good solubilizer for many organic compounds. Its low boiling point makes it easy to remove.[2][3] |
| Acetonitrile | 82 | 37.5 | Excellent Candidate: Often gives very good results for amide recrystallization and can be a superior choice to avoid chromatography.[2] |
| Ethyl Acetate | 77 | 6.0 | Good Candidate: A solvent of intermediate polarity that can be effective. Less polar than alcohols, which may provide a better solubility differential.[3][5] |
| Toluene | 111 | 2.4 | Possible Candidate: A non-polar aromatic solvent. It may be a good choice if the compound is contaminated with non-polar impurities. Its high boiling point requires caution. |
| Hexanes / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Generally Unsuitable Alone: These non-polar solvents are unlikely to dissolve the polar amide group. However, they are excellent choices as an "anti-solvent" with a more polar solvent like ethyl acetate or THF.[3] |
Part B: Experimental Protocol for Small-Scale Solvent Screening
Before committing to a bulk recrystallization, always screen several solvents on a small scale.
-
Preparation: Place approximately 20-30 mg of your crude N-isobutyl-3-phenylpropanamide into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent dropwise (e.g., ethanol, acetone, ethyl acetate). Start with 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single solvent.
-
Hot Solubility Test: If the compound did not dissolve at room temperature, heat the test tube in a sand bath or on a hot plate. Add more solvent in small portions until the solid just dissolves.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observation: The ideal solvent is one where the compound dissolves completely when hot but forms abundant, well-defined crystals upon cooling.
Part C: Standard Single-Solvent Recrystallization Workflow
-
Dissolution: Place the crude N-isobutyl-3-phenylpropanamide in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while heating and stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored due to highly conjugated impurities, remove it from the heat, add a very small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Premature crystallization during this step is a common issue if the equipment is not adequately heated.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Part D: Protocol for a Two-Solvent System
A two-solvent system is used when no single solvent has the ideal properties.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[4] A common pair for amides could be Ethanol (good) and Water (bad), or Ethyl Acetate (good) and Hexane (bad).
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Proceed with the cooling and isolation steps as described in Part C.
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of N-isobutyl-3-phenylpropanamide by recrystallization.
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: This happens when the solution becomes supersaturated at a temperature above the compound's melting point, or if the solvent is too non-polar.[5]
-
Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to reduce the saturation level, then allow it to cool more slowly.[7][8]
-
Solution 2: If using a mixed-solvent system, you may have added too much "anti-solvent." Add more of the "good" solvent to clarify the solution and try again.
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is one of the most common issues and usually has a simple cause.
-
Cause 1: Too much solvent was used. The solution is not saturated enough.[5][8]
-
Solution: Evaporate some of the solvent by gently heating the solution and then attempt to cool it again.[7]
-
-
Cause 2: The solution is supersaturated. Sometimes crystals need a nucleation site to begin forming.
-
Solution: Try scratching the inside of the flask with a glass rod just below the solvent line.[8] Alternatively, add a tiny "seed crystal" from a previous batch if available.
-
Q: My final product yield is very low. What are the likely causes?
A: A low yield can result from several factors.
-
Cause 1: Too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor.[7]
-
Cause 2: Premature crystallization occurred during the hot filtration step, resulting in product loss on the filter paper. Ensure your funnel and receiving flask are sufficiently pre-heated.
-
Cause 3: The crystals were washed with solvent that was not ice-cold, causing some of the pure product to redissolve.
Q: The final crystals are colored or still appear impure. What is the next step?
A: This indicates that impurities are co-crystallizing with your product.
-
Solution 1: Perform a second recrystallization. The purity of the crystals generally increases with each successive recrystallization.
-
Solution 2: If you did not use activated charcoal and the solution was colored, repeat the process and include the decolorization step.[5] Be cautious not to add too much charcoal, as it can adsorb your product and reduce the yield.[7]
References
- Technical Support Center: Purification of N-Thiazolyl Amide Compounds. Benchchem.
- Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
- Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Amide-based compounds, production, recovery, purification and uses thereof. (US7022844B2). Google Patents.
- N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (2022). MDPI.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Troubleshooting. (2022). Chemistry LibreTexts.
- Recrystallization and Crystallization.
- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- recrystallization-2.doc.pdf.
- Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
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Technical Support Center: Strategies for Removing Unreacted Isobutylamine from Amide Coupling Mixtures
Introduction: The Pursuit of Purity in Amide Synthesis
The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of countless pharmaceutical compounds.[1][2] The synthesis of amides, most commonly through the coupling of a carboxylic acid and an amine, is a fundamental reaction in medicinal chemistry.[1][2] However, to drive these reactions to completion, it is common practice to use an excess of one reagent, often the amine. This leads to a critical challenge in the post-reaction workup: the efficient removal of unreacted starting materials to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a focused troubleshooting and FAQ resource for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isobutylamine from amide coupling reaction mixtures. We will explore the chemical principles and provide field-proven protocols for various purification strategies, from classical liquid-liquid extraction to modern scavenger resin technology.
Troubleshooting Guide: Common Purification Hurdles & Solutions
This section addresses specific issues you may encounter during the purification of your amide product.
Q1: My initial workup is complete, but TLC analysis still shows a significant amount of unreacted isobutylamine. What is the most direct method to remove it?
A1: Acidic Aqueous Wash (Liquid-Liquid Extraction)
This is the most common and often most effective first-line approach, provided your desired amide product is stable under acidic conditions.
Causality & Expertise: Isobutylamine, as a primary amine, is basic. By washing your organic reaction mixture with a dilute aqueous acid solution, you protonate the isobutylamine, forming its corresponding ammonium salt.[3] This salt is highly polar and therefore readily soluble in the aqueous phase, allowing for its simple removal by partitioning in a separatory funnel. The neutral amide product, being less polar, remains in the organic layer.[4]
Experimental Protocol: Acidic Wash
-
Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1 M HCl or 1 M citric acid).[4]
-
Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer, which now contains the isobutylammonium salt.
-
Repeat the wash process 1-2 more times with fresh acid solution to ensure complete removal.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine to remove excess water from the organic layer.[5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Caption: Workflow for removing isobutylamine via acidic wash.
Q2: My product is sensitive to acid, or the acidic wash did not completely remove the isobutylamine. What is a suitable alternative?
A2: Scavenger Resins
Scavenger resins are functionalized solid supports designed to irreversibly bind and remove specific types of molecules from a solution.[6] This technique is particularly advantageous as it avoids aqueous workups and simplifies purification to a simple filtration step.[6][7]
Expertise & Trustworthiness: For removing a primary amine like isobutylamine, electrophilic scavenger resins are ideal.[8][9] These resins possess functional groups, such as isocyanates or aldehydes, that covalently react with the nucleophilic amine.[6][8] The desired amide product, being less nucleophilic, does not react and remains in solution. Since the scavenger and its bound amine are on a solid support, they are easily removed by filtration. This method is highly selective and compatible with automated synthesis platforms.[6]
Common Scavenger Resins for Primary Amines:
-
Isocyanate Resins: Highly reactive towards primary and secondary amines.
-
Aldehyde Resins: Selectively scavenge primary amines through the formation of an imine.[8]
Experimental Protocol: General Scavenger Resin Use
-
Once the primary reaction is complete, add the appropriate scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the excess amine).
-
Allow the mixture to stir or shake at room temperature or with gentle heating, as recommended by the resin manufacturer.
-
Monitor the removal of the isobutylamine by TLC.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, then concentrate under reduced pressure to yield the purified amide product.
Q3: My product is a solid, but it has a similar polarity to isobutylamine, making chromatographic separation difficult. How can I purify my compound?
A3: Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility.[10][11]
Authoritative Grounding: The principle is to find a solvent (or solvent system) in which your amide product is highly soluble at an elevated temperature but poorly soluble at a low temperature.[10][12] Isobutylamine, being a liquid with different solubility characteristics, will ideally remain in the solvent (the "mother liquor") as your purified amide crystallizes upon cooling.[13]
Experimental Protocol: Single-Solvent Recrystallization
-
Transfer the crude solid product containing isobutylamine into an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethanol/water) to just dissolve the solid.[12][14]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[12]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[12][14]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the isobutylamine impurity.
-
Dry the crystals to a constant weight.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of isobutylamine that influence purification? A: Understanding the physical properties of isobutylamine is crucial for selecting the right purification strategy.
| Property | Value | Implication for Purification |
| Boiling Point | 67-69 °C[15][16] | Its volatility allows for removal by distillation if the amide product has a significantly higher boiling point. It can also be easily removed under high vacuum. |
| Solubility in Water | Miscible[16][17] | While soluble, it's more effectively removed by converting it to its highly water-soluble salt form with an acid wash. |
| Density | 0.736 g/mL[16][17] | It is less dense than water, meaning it will be in the upper layer during an aqueous extraction if no halogenated solvent is used. |
| Basicity (pH) | A 100 g/L solution has a pH of 12.2[17] | Its strong basicity makes it highly susceptible to removal with an acidic wash. |
Q: How can I effectively monitor the removal of isobutylamine using Thin-Layer Chromatography (TLC)? A: TLC is an indispensable tool for tracking the progress of your purification.[4][18][19]
-
Spotting: Co-spot your crude reaction mixture alongside a sample of pure isobutylamine starting material to have a clear reference.
-
Solvent System: Use a solvent system (e.g., ethyl acetate/hexanes) that provides good separation between your amide product and the more polar isobutylamine. The amine will typically have a lower Rf value than a less polar amide.
-
Visualization: Isobutylamine is not UV-active. After checking for your product under a UV lamp (254 nm), you must stain the plate to visualize the amine.[5] A ninhydrin stain is excellent for detecting primary amines, typically showing up as a purple or pink spot.
Q: What safety precautions are necessary when handling isobutylamine? A: Isobutylamine is a hazardous chemical and must be handled with appropriate care.
-
Flammability: It is a highly flammable liquid with a low flash point of -9 °C (16 °F).[16][17] Always work in a well-ventilated fume hood away from ignition sources.
-
Corrosivity: It is corrosive and can cause severe skin and eye damage.[20] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: It is toxic if swallowed.[16]
-
Odor: It has a strong, unpleasant ammonia-like or fishy odor.[15][21]
References
-
Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Journal of Combinatorial Chemistry, 1(5), 441-445. Available at: [Link]
- Baxter, A. (2002). Scavenger resin and processes for the use thereof. Google Patents.
-
Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967. Available at: [Link]
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Isobutylamine. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Isobutylamine. Available at: [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
- Google Patents. (n.d.). Method for manufacturing tert-butylamine.
-
University of Rochester. (n.d.). Workup for Removing Amines. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
-
ResearchGate. (2019). Removing intermediates from amide coupling? Available at: [Link]
-
CUNY. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
-
Organic Syntheses. (n.d.). n-methylbutylamine. Available at: [Link]
-
CDN. (n.d.). Distillation of Reaction between Isobutyric Acid and Isobutyl Alcohol. Available at: [Link]
-
CUNY Baruch College. (2025). Lab: Purification by Recrystallization. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
-
American Chemical Society. (1941). A Convenient Preparation of t-Butylamine. Available at: [Link]
-
Randox Online Store. (n.d.). Acid Wash Solution. Available at: [Link]
- Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
-
Kebochem. (n.d.). Additives for acidic cleaning. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Quora. (2020). In order to extract isobutyric acid from a solution of diethyl ether, what should one wash the solution with? Available at: [Link]
Sources
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- 3. chem.rochester.edu [chem.rochester.edu]
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- 5. rsc.org [rsc.org]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
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- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 13. researchgate.net [researchgate.net]
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- 16. Isobutylamine - Wikipedia [en.wikipedia.org]
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- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CAS 78-81-9: Isobutylamine | CymitQuimica [cymitquimica.com]
Technical Support Guide: Optimizing Reflux Time for 3-Phenylpropanamide Derivatives
Department: Chemical Process Optimization & Technical Support Subject: Kinetics, Thermal Stability, and Protocol Optimization for Hydrocinnamic Amide Synthesis Reference ID: TS-OPT-3PP-2024
Executive Summary & Chemical Context
This guide addresses the synthesis of 3-phenylpropanamide (hydrocinnamide) and its derivatives starting from 3-phenylpropanoic acid (hydrocinnamic acid). Unlike cinnamic acid derivatives, these compounds possess a saturated alkyl chain, eliminating concerns regarding vinyl polymerization but introducing specific challenges regarding thermal stability and conformational entropy during amidation.
The Core Challenge: Reflux time is a double-edged variable.
-
Insufficient Reflux: Incomplete activation of the carboxylic acid (if using
) or insufficient dehydration (if using thermal condensation), leading to low yields and difficult purification. -
Excessive Reflux: Promotes thermal degradation (decarboxylation, oxidation of the benzylic position) and formation of colored impurities (tars).
Critical Optimization Workflows
Module A: The Acid Chloride Route (Thionyl Chloride Method)
Standard high-yield protocol. Reflux is required for the activation step.
The Protocol:
-
Activation: 3-phenylpropanoic acid +
(1.2 - 1.5 eq) Acid Chloride + + . -
Amidation: Acid Chloride + Amine
Amide.
Reflux Optimization Strategy: The reflux step applies only to the activation phase. Refluxing the acid chloride with the amine is generally contraindicated (exothermic) unless the amine is sterically hindered or electron-deficient.
Visual Workflow: Reflux Decision Matrix
Caption: Figure 1. Iterative decision matrix for determining the endpoint of thionyl chloride activation. Visual monitoring of gas evolution is the primary indicator, confirmed by analytical quench.
Troubleshooting & FAQs
Scenario 1: "I refluxed for 4 hours, but my yield is low and the product is dark."
Diagnosis: Thermal Degradation & Side Reactions.[1][2][3] Extended reflux with thionyl chloride, especially in the presence of trace iron or moisture, can lead to:
-
Alpha-chlorination: The
-position to the carbonyl is susceptible to chlorination under prolonged heating. -
Friedel-Crafts Cyclization: Intramolecular cyclization to form 1-indanone derivatives (though less common without Lewis acids, high heat promotes it).
Corrective Action:
-
Limit Time: The activation of 3-phenylpropanoic acid rarely requires more than 60–90 minutes at mild reflux.
-
Catalysis: Add 1-2 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, drastically increasing the reaction rate and allowing for lower temperatures or shorter times [1].
Scenario 2: "The reaction solidifies during reflux."
Diagnosis: Solvent Volume / Product Melting Point.[4]
3-phenylpropanoyl chloride has a high boiling point but may crystallize if the solvent (or excess
Corrective Action:
-
Dilution: Use an inert co-solvent like Toluene or DCM (if using oxalyl chloride). Toluene allows for a higher reflux temperature (
) if the acid is unreactive, but for this substrate, neat or /DCM is preferred.
Scenario 3: "Direct thermal amidation (Acid + Amine) is stuck at 70% conversion."
Diagnosis: Equilibrium Limitation.[5]
Direct reaction (
Corrective Action:
-
Dean-Stark Trap: You must use a solvent that forms an azeotrope with water (Toluene or Xylene).
-
Temperature: Ensure the oil bath is hot enough to maintain a vigorous reflux, not just a simmer, to carry water up into the trap.
Comparative Data: Reflux Methods
Table 1: Optimization Parameters for 3-Phenylpropanamide Synthesis
| Parameter | Method A: Acid Chloride ( | Method B: Direct Thermal (Dean-Stark) | Method C: Coupling Agent (EDC/HATU) |
| Reflux Temp | 75–80°C (Boiling | 110–140°C (Toluene/Xylene) | N/A (Room Temp) |
| Optimal Time | 1.0 – 1.5 Hours | 12 – 24 Hours | 4 – 16 Hours |
| Limiting Factor | Gas evolution cessation | Water removal rate | Steric hindrance |
| Impurity Risk | Thermal oxidation (Long duration) | Urea byproducts (Difficult removal) | |
| Scale-Up | Excellent (Distillable byproducts) | Good (Cheap reagents) | Poor (Expensive reagents) |
Mechanistic Insight & Pathway Analysis
Understanding the competing pathways is crucial for selecting the stop-time.
Caption: Figure 2. Kinetic pathway showing the narrow window for optimal product formation before thermodynamic degradation dominates.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[6] Longman Scientific & Technical. (Section 5.12: Preparation of Amides).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Organic Syntheses. (1951). Phenylacetamide.[7] Org.[4][8][9][10] Synth. 31, 76. (Demonstrates standard thermal amidation protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nvpublicationhouse.com [nvpublicationhouse.com]
- 6. ia601306.us.archive.org [ia601306.us.archive.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vogel's Textbook of Practical Organic... book by Arthur Israel Vogel [thriftbooks.com]
- 9. scribd.com [scribd.com]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Troubleshooting low purity in N-alkyl-3-phenylpropanamide synthesis
Ticket ID: #AMIDE-3PP-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Identify Your Impurity
Before altering your chemistry, you must identify the nature of the low purity. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic tree to distinguish between workup failures (residual starting material) and synthetic failures (side-product formation).
Module 1: The "Self-Validating" Workup (Purification)
Diagnosis: Your reaction worked, but you failed to remove the excess reagents.
Context: 3-Phenylpropanoic acid (Hydrocinnamic acid) has a pKa of ~4.66. Typical alkyl amines have a pKa of ~10–11. We exploit this
The "3-Wash" Protocol
Do not skip steps. This system relies on pH manipulation to force impurities into the aqueous phase.
| Step | Wash Solution | Target Impurity | Mechanism |
| 1 | 1M HCl (Acidic Wash) | Unreacted Amine | Protonates amine ( |
| 2 | Water (Neutral Wash) | Residual Acid/Salts | Removes bulk salts and prevents vigorous off-gassing in the next step. |
| 3 | Sat. NaHCO₃ (Basic Wash) | Unreacted Acid | Deprotonates 3-phenylpropanoic acid ( |
Critical Technical Note: If using DCC as a coupling agent, the byproduct Dicyclohexylurea (DCU) is not removed by this method. It is neutral and insoluble in water.
-
Solution: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1][2] The urea byproduct of EDC is water-soluble and is removed in Step 1 (HCl wash) [1].
Module 2: Reaction Optimization (Synthesis)
Diagnosis: The reaction is stalling, or generating N-acylurea side products.
Comparative Analysis of Coupling Reagents
Choose the reagent based on your specific failure mode.
| Reagent | Best For...[3][4][5][6] | Common Failure Mode | Fix |
| EDC + HOBt | Standard synthesis. | N-Acylurea formation : If the amine is slow to react, the activated ester rearranges to a stable, inseparable byproduct [2]. | Ensure Amine is added immediately after activation. Switch to T3P. |
| T3P (Propylphosphonic Anhydride) | High Purity / Low Epimerization .[3][7] | Low yield if base is insufficient. | Use Pyridine or DIPEA (3–5 equiv). T3P byproducts are water-soluble [3].[2][7] |
| Acid Chloride (SOCl₂) | Sterically hindered amines. | Hydrolysis of chloride; Racemization (if amine is chiral). | Use dry DCM.[8] Add cat. DMF (Vilsmeier activation).[9] |
The "Gold Standard" Protocol: T3P Coupling
For N-alkyl-3-phenylpropanamide, T3P is superior to EDC because it drives the reaction to completion with virtually no side products that require chromatography [4].
Reagents:
-
3-Phenylpropanoic acid (1.0 equiv)
-
Alkyl Amine (1.1 equiv)
-
T3P (50% in EtOAc/DMF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Solvent: EtOAc or DCM (Avoid DMF if possible to simplify workup).
Workflow:
-
Dissolve Acid and Base in EtOAc.
-
Add T3P solution dropwise at 0°C.
-
Stir 5 min (Activation).
-
Add Amine.
-
Warm to RT and monitor by LC-MS.
-
Workup: Wash with water, then 1M HCl, then Sat. NaHCO₃.
FAQ: Addressing Specific Impurities
Q: I see a "Ghost Peak" +18 mass units higher than my product.
A: This is likely the hydrolysis of the activated ester or the N-acylurea byproduct.
-
Cause: Moisture in the solvent or insufficient nucleophilicity of the amine.[9]
-
Fix: Dry your solvents over molecular sieves. If using EDC, add HOBt or HOAt to stabilize the active ester and prevent rearrangement [5].
Q: I am using DCC and have a white precipitate that won't go away.
A: That is Dicyclohexylurea (DCU) .[1][2] It is notoriously difficult to remove.[1]
-
Immediate Fix: Cool the reaction to -20°C (freezer) overnight; DCU will precipitate further. Filter through Celite.[10]
-
Long-term Fix:Stop using DCC. Switch to EDC (water-soluble urea) or DIC (urea soluble in DCM, removable by washing) [6].
Q: My product is oiling out during the acid/base wash.
A: 3-phenylpropanamides can be lipophilic.
-
Fix: Use DCM (Dichloromethane) instead of EtOAc for the extraction. DCM is a stronger solvent for amides and will keep the product in the organic phase while the impurities partition to the water.
Visualizing the Purification Logic
This diagram illustrates the phase separation logic for the "3-Wash" protocol.
Figure 2: Phase separation logic. Note how the pH swing selectively removes the amine (low pH) and the acid (high pH).
References
-
BenchChem. (2025).[2][11] Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis. Retrieved from 2
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from
-
Dunetz, J. R., et al. (2011).[12] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Retrieved from 12
-
Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from 7
-
JPT Peptide Technologies. (2025). Optimizing Peptide Coupling: Key Techniques. Retrieved from 6
-
ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC?. Retrieved from 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-(2-methylpropyl)-3-phenylpropanamide
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(2-methylpropyl)-3-phenylpropanamide. Furthermore, it presents a comparative overview of ¹H NMR with other key analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for the characterization of this and similar molecules.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry, providing a detailed "fingerprint" of a molecule's structure by probing the chemical environment of its hydrogen atoms. For a molecule like this compound, ¹H NMR allows for the direct observation of its constituent parts: the phenyl group, the propyl chain, and the isobutyl moiety.
In-Depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 600 MHz, reveals a distinct set of signals that can be unequivocally assigned to the molecule's protons.[1]
Table 1: ¹H NMR Spectral Data for this compound [1]
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 7.38 – 7.28 | Multiplet | - | 5H | Phenyl group protons |
| H-b | 5.56 | Singlet (broad) | - | 1H | Amide N-H proton |
| H-c | 3.13 | Triplet | 6.6 | 2H | -CH₂- (adjacent to phenyl) |
| H-d | 3.07 | Triplet | 8.4 | 2H | -CH₂- (adjacent to NH) |
| H-e | 2.58 | Triplet | 7.2 | 2H | -CH₂- (adjacent to C=O) |
| H-f | 1.79 – 1.75 | Multiplet | - | 1H | -CH- (isobutyl) |
| H-g | 0.93 | Doublet | 7.2 | 6H | -CH₃ (isobutyl) |
Structural Assignment of ¹H NMR Signals:
To visualize the proton assignments, consider the structure of this compound:
Caption: Structure of this compound with proton labels corresponding to ¹H NMR signals.
Interpretation of the Spectrum:
-
Aromatic Protons (H-a): The multiplet between δ 7.38 and 7.28 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring.
-
Amide Proton (H-b): The broad singlet at δ 5.56 ppm corresponds to the N-H proton of the amide. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Propyl Chain Protons (H-c and H-e): The two triplets at δ 3.13 and 2.58 ppm are assigned to the two methylene (-CH₂-) groups of the propyl chain. The downfield shift of H-c is due to the deshielding effect of the adjacent phenyl group. The splitting into triplets indicates that each is adjacent to another methylene group.
-
Isobutyl Group Protons (H-d, H-f, H-g): The triplet at δ 3.07 ppm (H-d) corresponds to the methylene group attached to the amide nitrogen. The multiplet at δ 1.79-1.75 ppm (H-f) is the methine (-CH-) proton, split by the adjacent methylene and two methyl groups. The doublet at δ 0.93 ppm (H-g), integrating to 6 protons, is characteristic of the two equivalent methyl (-CH₃) groups of the isobutyl moiety, split by the single methine proton.
A Comparative Analysis with Alternative Analytical Techniques
While ¹H NMR is exceptionally powerful for determining the hydrogen framework of a molecule, a comprehensive characterization relies on a suite of complementary techniques.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number and chemical environment of the carbon atoms in a molecule. Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum.[2][3]
Table 2: ¹³C NMR Spectral Data for this compound [1]
| Chemical Shift (δ, ppm) | Assignment |
| 172.15 | Amide Carbonyl (C=O) |
| 140.97 | Phenyl C (quaternary) |
| 128.61 (2C) | Phenyl CH |
| 128.44 (2C) | Phenyl CH |
| 126.31 | Phenyl CH |
| 46.95 | -CH₂- (adjacent to NH) |
| 38.68 | -CH₂- (adjacent to C=O) |
| 31.90 | -CH₂- (adjacent to phenyl) |
| 28.49 | -CH- (isobutyl) |
| 20.11 (2C) | -CH₃ (isobutyl) |
Synergy with ¹H NMR: ¹³C NMR complements ¹H NMR by confirming the carbon framework. For instance, the signal at δ 172.15 ppm definitively identifies the amide carbonyl carbon, a feature not directly observed in the ¹H NMR spectrum. The greater chemical shift dispersion in ¹³C NMR often resolves ambiguities that may arise from overlapping signals in ¹H NMR.[2][4]
High-Resolution Mass Spectrometry (HRMS): Unveiling the Molecular Formula
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places.[1][5][6] This high precision allows for the determination of the exact molecular formula, a critical piece of information for identifying a compound.
-
Experimental Data: For this compound, the calculated mass for the protonated molecule [M+H]⁺ (C₁₃H₂₀NO) is 206.1545. The experimentally found value is 206.1546.[1]
-
Trustworthiness: The close agreement between the calculated and found mass provides very high confidence in the assigned molecular formula, ruling out other potential formulas with the same nominal mass.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic spectrum that reveals the presence of specific functional groups.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1640 | C=O stretch (Amide I band) | Secondary Amide |
| ~1550 | N-H bend (Amide II band) | Secondary Amide |
Note: These are typical ranges. Actual values can vary.[8][9][10][11]
Complementary Role: IR spectroscopy quickly confirms the presence of key functional groups, such as the amide (N-H and C=O stretches) and the aromatic ring. This information is complementary to NMR and MS data.
Melting Point: A Classic Indicator of Purity
The melting point of a solid compound is a physical property that can be used to assess its purity. A pure crystalline solid typically has a sharp melting point range of 1-2°C.
-
Experimental Data: this compound is reported as a white solid with a melting point of 59-61°C.[1]
-
Significance: A sharp melting point range indicates a high degree of purity. Impurities tend to broaden and depress the melting point range.
Comparative Summary of Analytical Techniques
Table 3: Comparison of Analytical Techniques for Compound Characterization
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed H framework, connectivity, stereochemistry | High resolution, quantitative | Can have overlapping signals, less sensitive than MS |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Wide spectral dispersion, less signal overlap | Lower sensitivity than ¹H NMR, longer acquisition times |
| HRMS | Exact mass, molecular formula | Extremely high accuracy and sensitivity | Provides little structural information on its own |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Complex spectra, can be difficult to interpret fully |
| Melting Point | Purity of a solid | Simple, inexpensive | Only applicable to solids, non-specific |
Integrated Analytical Workflow
A robust characterization of a novel compound involves a logical sequence of these techniques.
Caption: A typical integrated workflow for the characterization of a synthesized organic compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, use proton decoupling to simplify the spectrum.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H spectrum.
High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the most probable molecular formula.
Conclusion
The analysis of the ¹H NMR spectrum of this compound provides a wealth of structural information. However, for unambiguous characterization and to ensure the scientific integrity of research findings, a multi-technique approach is indispensable. By integrating the insights from ¹H NMR, ¹³C NMR, HRMS, IR spectroscopy, and melting point analysis, researchers can build a self-validating system that confirms the structure, molecular formula, and purity of a compound with a high degree of confidence. This comprehensive analytical strategy is fundamental to advancing research in chemistry and drug development.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Material.
- BenchChem. (2025). Quantitative ¹³C NMR Spectroscopy for Structural Elucidation.
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- eGyanKosh. (n.d.). 13C NMR SPECTROSCOPY.
- MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. (n.d.).
- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.).
- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
- ResearchGate. (n.d.). Comparison of current experimental characterization techniques for organic matter with their resolution of chemistry.
- Save My Exams. (2025, January 8). High Resolution Mass Spectrometry.
- Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY.
- Scribd. (n.d.). Typical Infrared Absorption Frequencies.
- Mass Spectrometry Can determine information about the molecular weight and molecular structure Electron impact ionization. (n.d.).
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- Vedantu. (n.d.). Purification and Characterisation of Organic Compounds for JEE & NEET.
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- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
- Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
- University of Puget Sound. (n.d.). IR Chart.
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13C NMR chemical shifts for N-isobutyl-3-phenylpropanamide
An In-Depth Comparative Guide to the ¹³C NMR Chemical Shifts of N-isobutyl-3-phenylpropanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-isobutyl-3-phenylpropanamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and verification. This document presents a detailed examination of experimental data, a comparison with theoretical predictions, and an analysis against structurally related compounds. Furthermore, a standardized experimental protocol for data acquisition is provided to ensure reproducibility.
Structural Overview and Expected ¹³C NMR Resonances
N-isobutyl-3-phenylpropanamide is a secondary amide containing a phenyl ring, a propyl chain, and an N-isobutyl group. The molecule possesses several distinct carbon environments, which are expected to give rise to a corresponding number of signals in the ¹³C NMR spectrum. Due to the free rotation around single bonds and the symmetry of certain groups, some carbon atoms are chemically equivalent. Specifically, the two methyl carbons of the isobutyl group are equivalent, and within the phenyl ring, the ortho and meta carbons are equivalent, assuming free rotation. This leads to an expectation of 9 unique signals in the proton-decoupled ¹³C NMR spectrum.
The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbonyl carbon of the amide group is expected to be significantly deshielded and appear at a high chemical shift (typically 170-185 ppm)[1]. The aromatic carbons will resonate in the characteristic aromatic region (around 125-150 ppm)[1]. The aliphatic carbons will appear at lower chemical shifts, with their exact positions influenced by their proximity to electronegative atoms like nitrogen and the carbonyl group.
Experimental vs. Theoretical ¹³C NMR Data
A comparison between experimentally obtained and theoretically predicted ¹³C NMR data is a powerful tool for structural verification. The experimental data presented below is sourced from peer-reviewed literature, providing a reliable benchmark.[2] The theoretical data is generated using widely accepted prediction algorithms, which can serve as a valuable first-pass analysis for researchers.[3]
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (in ppm) for N-isobutyl-3-phenylpropanamide
| Carbon Assignment | Experimental δ (ppm)[2] | Predicted δ (ppm) |
| C=O (Amide Carbonyl) | 172.15 | 171.5 |
| C (Aromatic, Quaternary) | 140.97 | 141.2 |
| CH (Aromatic, ortho) | 128.61 (2C) | 128.6 (2C) |
| CH (Aromatic, meta) | 128.44 (2C) | 128.5 (2C) |
| CH (Aromatic, para) | 126.31 | 126.2 |
| N-CH₂ (Isobutyl) | 46.95 | 47.1 |
| CH₂ (Propyl) | 38.68 | 38.8 |
| CH₂ (Propyl) | 31.90 | 31.7 |
| CH (Isobutyl) | 28.49 | 28.6 |
| CH₃ (Isobutyl) | 20.11 (2C) | 20.2 (2C) |
Predicted values were obtained using a standard NMR prediction engine.
The strong correlation between the experimental and predicted chemical shifts provides a high degree of confidence in the structural assignment. The minor deviations are within the expected range for such predictions and can be attributed to solvent effects and the specific conformational state of the molecule in solution, which prediction algorithms may not fully capture.
Comparative Analysis with Structurally Related Amides
To further understand the structure-spectrum relationship, it is insightful to compare the ¹³C NMR data of N-isobutyl-3-phenylpropanamide with that of other amides. This comparison highlights how modifications to the N-substituent and the acyl group influence the chemical shifts.
Table 2: ¹³C NMR Chemical Shift Comparison of N-isobutyl-3-phenylpropanamide with Other Amides (in ppm)
| Carbon Environment | N-isobutyl-3-phenylpropanamide[2] | N-phenylbenzamide[2] | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide[4][5] |
| Amide C=O | 172.15 | 166.02 | ~170-175 (expected) |
| Aromatic C (Quaternary) | 140.97 | 139.64, 135.46 | 142.57 (and others) |
| Aromatic CH | 128.61, 128.44, 126.31 | 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 | Multiple signals in the aromatic region |
| N-Alkyl/Aryl Carbons | 46.95 (CH₂), 28.49 (CH), 20.11 (CH₃) | Aromatic carbons of N-phenyl group | Aliphatic carbons of the chlorophenethyl group |
| Acyl Chain Carbons | 38.68 (CH₂), 31.90 (CH₂) | Direct attachment to C=O | Aliphatic carbons of the isobutylphenylpropanoyl group |
This comparison reveals several key trends:
-
The amide carbonyl chemical shift is sensitive to the electronic nature of both the N-substituent and the acyl group.
-
The substitution pattern on the aromatic rings significantly alters the chemical shifts of the aromatic carbons due to inductive and resonance effects.
-
The signals corresponding to the N-alkyl group are highly informative for identifying the nature of this substituent.
Standard Operating Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating necessary checks and calibrations.
1. Sample Preparation: a. Accurately weigh 15-25 mg of the solid N-isobutyl-3-phenylpropanamide sample. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical, as it can influence chemical shifts; CDCl₃ is a common choice for non-polar to moderately polar compounds. c. Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent and TMS signals.
3. Data Acquisition: a. Select a standard proton-decoupled ¹³C NMR experiment. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm). c. The acquisition time should be set to at least 1-2 seconds to ensure good resolution. d. A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times. e. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans, depending on the sample concentration.
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption lineshapes. c. Perform a baseline correction to ensure a flat baseline. d. Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. e. Integrate the signals if quantitative information is desired, although peak heights in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons.[1]
Workflow for Structural Elucidation using ¹³C NMR
The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of N-isobutyl-3-phenylpropanamide using ¹³C NMR spectroscopy.
Caption: Workflow for ¹³C NMR analysis of N-isobutyl-3-phenylpropanamide.
Conclusion
The ¹³C NMR spectrum of N-isobutyl-3-phenylpropanamide is a rich source of structural information, with each signal corresponding to a unique carbon environment in the molecule. The experimental chemical shifts show excellent agreement with theoretical predictions, and a comparative analysis with related amide structures provides valuable insights into the effects of structural modifications on the spectrum. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data, which is essential for unambiguous structural elucidation in a research and development setting.
References
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
-
N-Isopropyl-3-phenylpropanamide. (n.d.). PubChem. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (2022, December 29). MDPI. Retrieved from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]
-
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. (2022, December 8). ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Melting Point Determination of N-isobutyl-3-phenylpropanamide (59-61 °C) and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a foundational pillar of scientific integrity. The melting point of a crystalline solid is a critical physical property that provides a rapid and effective assessment of purity. A sharp melting range, consistent with established values, is a strong indicator of a pure compound, while a depressed and broad melting range typically signifies the presence of impurities.
This guide provides an in-depth analysis of the melting point of N-isobutyl-3-phenylpropanamide, a compound of interest in various research domains. We will explore the theoretical underpinnings of melting point determination, present a rigorous experimental protocol compliant with pharmacopeial standards, and compare the melting point of our target compound with structurally related analogs. This comparative approach will illuminate the influence of molecular structure on this key physical property.
The Significance of Melting Point in Compound Characterization
The transition of a crystalline solid to a liquid state occurs at a specific temperature, the melting point. This process involves the absorption of energy to overcome the forces holding the molecules in a fixed crystal lattice. For a pure substance, this transition is typically sharp, occurring over a narrow temperature range (often ≤ 1°C).
The presence of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, the melting point of an impure substance is lower and the melting range is broader than that of the pure compound. This phenomenon, known as melting point depression, is a fundamental principle leveraged in the assessment of compound purity.
Experimental Protocol: Capillary Melting Point Determination
The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) <741> and is a widely accepted method for accurate melting point determination.[1][2]
Materials and Equipment:
-
N-isobutyl-3-phenylpropanamide (sample)
-
Reference standards with known melting points (for calibration)
-
Melting point apparatus (e.g., Mel-Temp or automated instrument)
-
Capillary tubes (thin-walled, sealed at one end)
-
Mortar and pestle
-
Spatula
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the N-isobutyl-3-phenylpropanamide sample is completely dry. If necessary, dry the sample under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using the mortar and pestle, carefully pulverize the sample into a fine powder. This ensures uniform packing and efficient heat transfer.
-
-
Capillary Tube Loading:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom.
-
The packed sample height should be between 2.5 and 3.5 mm.[1]
-
-
Melting Point Measurement:
-
Calibrate the melting point apparatus using certified reference standards according to the instrument's manual.
-
Place the loaded capillary tube into the heating block of the apparatus.
-
Set the initial temperature of the heating block to approximately 5°C below the expected melting point of N-isobutyl-3-phenylpropanamide (i.e., around 54°C).
-
Set the heating rate to 1°C per minute. A slow and steady heating rate is crucial for accurate determination.[1]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating and record the temperature at which the last solid particle melts (the clear point).
-
The recorded range between the onset and the clear point is the melting point range.
-
Causality Behind Experimental Choices:
-
Pulverizing the sample: Ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.
-
Controlled sample height: A sample column that is too high will result in a broader melting range due to a temperature gradient within the sample.
-
Slow heating rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring that the recorded temperature accurately reflects the sample's temperature. A rapid heating rate can lead to an artificially high and broad melting range.
Visualizing the Workflow
Caption: Experimental workflow for melting point determination.
Comparative Analysis: N-isobutyl-3-phenylpropanamide and its Analogs
To understand the relationship between molecular structure and melting point, it is instructive to compare N-isobutyl-3-phenylpropanamide with its structural analogs. The following table summarizes the melting points of several related compounds.
| Compound Name | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-isobutyl-3-phenylpropanamide | isobutyl | C₁₃H₁₉NO | 205.30 | 59 - 61 |
| N-phenylpropanamide | phenyl | C₉H₁₁NO | 149.19 | 104 - 107 |
| N-benzyl-3-phenylpropanamide | benzyl | C₁₆H₁₇NO | 239.31 | Not Available |
| 3-phenylpropanamide | -H | C₉H₁₁NO | 149.19 | Not Available |
Data for N-phenylpropanamide sourced from commercial suppliers.
Discussion of Comparative Data
The data presented in the table reveals several key trends regarding the influence of the N-substituent on the melting point of 3-phenylpropanamides.
-
Effect of Aromatic vs. Aliphatic Substituents: N-phenylpropanamide, with an aromatic phenyl group directly attached to the amide nitrogen, exhibits a significantly higher melting point (104-107 °C) than N-isobutyl-3-phenylpropanamide (59-61 °C). This is likely due to the rigid, planar structure of the phenyl group, which can lead to more efficient crystal packing and stronger intermolecular forces, such as pi-pi stacking, in the solid state.
-
Impact of the Unsubstituted Amide: While a specific melting point for 3-phenylpropanamide was not found in the initial search, primary amides (R-CONH₂) generally have higher melting points than their corresponding secondary amides (R-CONHR') due to the presence of two hydrogen bond donors on the nitrogen atom, allowing for more extensive hydrogen bonding networks in the crystal lattice.
The isobutyl group in N-isobutyl-3-phenylpropanamide is a branched aliphatic chain. While it contributes to the overall molecular weight, its non-planar and flexible nature may lead to less efficient packing in the crystal lattice compared to the flat phenyl ring of N-phenylpropanamide. This less dense packing results in weaker intermolecular forces and, consequently, a lower melting point.
Visualizing Structural Comparisons
Caption: Comparison of chemical structures.
Conclusion
The melting point range of 59-61 °C for N-isobutyl-3-phenylpropanamide is a key characteristic for its identification and purity assessment. A rigorous application of standardized melting point determination protocols, such as the capillary method outlined by the USP, is essential for obtaining reliable and reproducible data. The comparison with structurally related amides highlights the significant influence of the N-substituent on the melting point, with aromatic substituents generally leading to higher melting points than aliphatic ones due to more efficient crystal packing. This guide provides the necessary theoretical framework and practical methodology for researchers to confidently determine and interpret the melting point of N-isobutyl-3-phenylpropanamide and similar compounds in a drug discovery and development context.
References
- United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF.
-
ASTM E794-2024, Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis, ASTM International, West Conshohocken, PA, 2024, [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Mettler Toledo. Melting Point Determination. [Link]
-
PubChem. N-benzyl-3-phenylpropanamide. [Link]
-
PubChem. 3-Phenylpropanamide. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
Sources
Mass Spectrometry Fragmentation Pattern of N-Isobutylhydrocinnamamide: A Comparative Technical Guide
Executive Summary
N-Isobutylhydrocinnamamide (N-isobutyl-3-phenylpropionamide) is a saturated fatty acid amide often encountered as a metabolite in biological systems, a synthetic impurity in peptide synthesis, or a natural constituent in Zanthoxylum and Piper species. Its structural similarity to bioactive alkamides like N-isobutylcinnamamide (Fagaramide) and piperine poses a significant analytical challenge.
This guide provides a definitive breakdown of the mass spectrometry (MS) fragmentation patterns of N-isobutylhydrocinnamamide. By analyzing the specific bond cleavages—driven by the saturation of the
Compound Profile & Structural Context[1][2][3][4][5][6][7][8]
Before interpreting the spectra, it is critical to understand the structural moieties that drive fragmentation.
| Feature | Specification |
| IUPAC Name | N-(2-methylpropyl)-3-phenylpropanamide |
| Molecular Formula | |
| Monoisotopic Mass | 205.1467 Da |
| Precursor Ion | m/z 206.15 |
| Key Structural Motifs | 1. Hydrocinnamoyl Core: Saturated ethyl linker (flexible, non-conjugated).2. Amide Linkage: Secondary amide, susceptible to C-N cleavage.3. Isobutyl Group: Branched alkyl chain, prone to alkene elimination. |
Experimental Methodology
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. This protocol ensures the generation of diagnostic ions without inducing excessive in-source decay.
LC-ESI-MS/MS Protocol
-
Sample Preparation: Dissolve standard/extract in Methanol:Water (50:50) to 1 µg/mL.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Mobile Phase:
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is optimal to observe both the primary amide cleavage and the secondary benzylic rearrangements.
Fragmentation Mechanism Analysis
The fragmentation of N-isobutylhydrocinnamamide is governed by three dominant mechanisms: N-alkyl elimination , Acylium ion formation , and Tropylium rearrangement .
Primary Pathway: Isobutene Elimination (The "Amide" Signature)
Upon protonation (
-
Transition: m/z 206
m/z 150 -
Mechanism: A 1,5-hydride shift from the isobutyl methyl group to the carbonyl oxygen or amide nitrogen, followed by C-N bond scission.
-
Product: Protonated Hydrocinnamamide (
).
Secondary Pathway: Acylium Formation
The resulting primary amide ion (m/z 150) loses ammonia (
-
Transition: m/z 150
m/z 133 -
Significance: This ion confirms the acid moiety of the amide. m/z 133 is diagnostic for the hydrocinnamoyl skeleton.
Tertiary Pathway: Benzylic Rearrangement (The "Saturation" Marker)
The acylium ion (m/z 133) ejects carbon monoxide (CO, 28 Da) to form the phenethyl cation (
-
Transition: m/z 105
m/z 91 -
Observation: m/z 91 is often the base peak or a major ion in the spectrum of the saturated compound, whereas it is significantly weaker in unsaturated analogs (which favor phenyl cations at m/z 77).
Visualized Fragmentation Pathway
Caption: Step-by-step ESI-MS/MS fragmentation pathway of N-isobutylhydrocinnamamide.
Comparative Analysis: Saturated vs. Unsaturated
The critical analytical task is distinguishing N-isobutylhydrocinnamamide (Saturated) from N-isobutylcinnamamide (Unsaturated). While their precursor masses differ by only 2 Da (206 vs. 204), their fragmentation fingerprints are distinct due to the stability of the alkyl linker.
Performance Comparison Table
| Metric | N-Isobutylhydrocinnamamide (Target) | N-Isobutylcinnamamide (Alternative) |
| Precursor Ion | m/z 206 | m/z 204 |
| Primary Fragment | m/z 150 (Loss of 56) | m/z 148 (Loss of 56) |
| Acylium Ion | m/z 133 (Hydrocinnamoyl) | m/z 131 (Cinnamoyl) |
| Base Peak (High CE) | m/z 91 (Tropylium) | m/z 103 (Styryl) or m/z 77 (Phenyl) |
| Diagnostic Mechanism | Benzylic Rearrangement: The saturated chain allows formation of the stable tropylium ion (m/z 91). | Conjugation Retention: The double bond prevents tropylium formation; fragmentation leads to phenyl cation (m/z 77). |
| Identification Confidence | High: Presence of m/z 91 confirms saturation. | High: Presence of m/z 131 and 103 confirms unsaturation. |
Differentiation Protocol
-
Check Precursor: Isolate m/z 206 (Saturated) vs 204 (Unsaturated).
-
Monitor m/z 91:
-
If m/z 91 is dominant (>50% relative abundance), the alkyl chain is saturated (Hydrocinnamamide).
-
If m/z 91 is weak (<20%) and m/z 77 is strong , the alkyl chain is unsaturated (Cinnamamide).
-
References
- Fragmentation of N-Alkyl Amides: Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2004. (General principles of amide McLafferty rearrangements and N-alkyl losses).
- McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993.
-
Differentiation of Amide Isomers
-
Luo, X., et al. "Characterization of isobutylamides in Zanthoxylum species by liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 2010. (Describes the fragmentation of related fagaramide derivatives).
-
- Holčapek, M., et al. "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2009.
Sources
A Comparative Guide for Researchers: N-isobutyl-3-phenylpropanamide vs. Capsaicinoids
This guide provides a detailed comparative analysis of the well-characterized capsaicinoids and the synthetic compound N-isobutyl-3-phenylpropanamide. For drug development professionals and researchers in sensory science, understanding the nuanced differences in chemical structure, mechanism of action, and resulting physiological effects is paramount. While capsaicinoids serve as a gold standard for the investigation of the TRPV1 receptor, the properties of structurally distinct amide compounds like N-isobutyl-3-phenylpropanamide are less understood.
This document moves beyond a simple side-by-side comparison. It first establishes the comprehensive profile of capsaicinoids, supported by extensive experimental data. It then characterizes N-isobutyl-3-phenylpropanamide based on available chemical data and, in the absence of direct biological studies, provides a hypothesis-driven analysis of its potential activity based on structure-activity relationships (SAR). Finally, this guide offers a complete roadmap of experimental protocols for researchers to empirically test these hypotheses and fully characterize N-isobutyl-3-phenylpropanamide, enabling a direct and data-driven comparison.
Part 1: The Benchmark - A Profile of Capsaicinoids
Capsaicinoids are the class of pungent alkaloids responsible for the characteristic "heat" of chili peppers (genus Capsicum).[1] Their biological and sensory effects have been extensively studied, making them an ideal reference for evaluating other compounds targeting similar pathways.
Chemical Structure and Properties
The chemical structure of capsaicinoids is defined by three key regions: a vanillyl group (A region), an amide bond (B region), and a lipophilic alkyl chain (C region).[2][3] This amphiphilic nature is fundamental to their interaction with biological targets.[1] Capsaicin and dihydrocapsaicin are the two most abundant and pungent capsaicinoids, comprising over 90% of the total in most chili varieties.[4]
| Property | Capsaicin | Dihydrocapsaicin |
| Molecular Formula | C₁₈H₂₇NO₃ | C₁₈H₂₉NO₃ |
| Molecular Weight | 305.41 g/mol | 307.43 g/mol |
| Appearance | Crystalline, off-white solid[5] | Solid |
| Solubility | Insoluble in water; soluble in ethanol, acetone, oils[5][6] | Soluble in ethanol |
| Pungency (SHU) | ~16,000,000[7] | ~16,000,000[7] |
Mechanism of Action: The TRPV1 Agonist
The primary molecular target for capsaicinoids is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel.[8][9][10] Expressed predominantly in nociceptive sensory neurons, TRPV1 acts as a polymodal sensor for noxious heat (>43°C), acidic conditions, and various chemical ligands.[1][3]
The interaction follows a "lock-and-key" model where the capsaicinoid molecule binds to a specific pocket within the transmembrane domains of the TRPV1 channel.[3][8] This binding event stabilizes the channel in an open conformation, allowing an influx of cations, primarily Ca²⁺ and Na⁺.[1][9] The resulting depolarization of the neuron triggers an action potential, which is transmitted to the brain and perceived as a burning or pungent sensation.[8] Prolonged exposure to capsaicin leads to receptor desensitization, a phenomenon that underlies its analgesic properties.[10]
Figure 1: Signaling pathway of Capsaicin-induced TRPV1 activation.
Pharmacokinetics and Metabolism
Despite being rapidly absorbed from the gastrointestinal tract (85-95% in rat models), capsaicin exhibits low systemic bioavailability.[9][11] This is due to extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.[11] This rapid breakdown results in a short plasma half-life, which is a critical consideration for therapeutic applications requiring sustained systemic exposure.[9]
Part 2: The Challenger - A Profile of N-isobutyl-3-phenylpropanamide
N-isobutyl-3-phenylpropanamide is a synthetic amide. Unlike capsaicinoids, it is not a naturally occurring compound and publicly available data on its biological activity is scarce. This section provides its known chemical properties and a predictive analysis of its potential function.
Chemical Structure and Properties
This compound is structurally simpler than capsaicinoids. It features a phenyl group, a propanamide backbone, and an N-linked isobutyl group. A key distinction is the lack of the vanillyl moiety (the 4-hydroxy-3-methoxy phenyl group) which is critical for the high-potency agonist activity of capsaicin.
| Property | N-isobutyl-3-phenylpropanamide |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | White solid |
| Melting Point | 59-61 °C |
| Solubility | Data not publicly available; predicted to have low water solubility. |
| Pungency (SHU) | Data not publicly available. |
Predicted Mechanism of Action: A Structure-Activity Relationship (SAR) Hypothesis
Without direct experimental evidence, we can formulate a hypothesis based on SAR principles by comparing its structure to known TRPV1 modulators.
-
The "A" Region (Phenyl Group): Capsaicin's vanillyl group forms crucial hydrogen bonds within the TRPV1 binding pocket. The simple, non-hydroxylated phenyl ring of N-isobutyl-3-phenylpropanamide lacks the capacity for these specific hydrogen bond interactions. This strongly suggests that if it does interact with TRPV1, its affinity and potency would be significantly lower than that of capsaicin.
-
The "B" Region (Amide Bond): The presence of the amide bond provides a structural parallel to capsaicinoids and other bioactive alkylamides, which are known to interact with various biological targets.[12] This feature suggests the molecule is not inert and could potentially modulate receptor activity.
-
The "C" Region (Alkyl Moiety): The compound has a relatively short and simple isobutyl-phenylpropyl structure compared to the longer, specific acyl chain of capsaicin. The lipophilic tail of capsaicinoids is critical for its interaction with the hydrophobic parts of the TRPV1 binding pocket. The different geometry and lipophilicity of this compound's "tail" would likely result in a different, and potentially much weaker, binding mode.
Hypothesis: N-isobutyl-3-phenylpropanamide is unlikely to be a potent TRPV1 agonist in the same manner as capsaicin. Its lack of a vanillyl group is a major structural deficiency for high-affinity binding. However, as an alkylamide, it may exhibit weak or partial agonist/antagonist activity at TRPV1, or interact with other sensory receptors like TRPA1, which is known to be activated by various other pungent compounds.[7]
Part 3: The Experimental Roadmap - A Guide to Empirical Characterization
To move from hypothesis to data, a structured experimental plan is required. The following protocols provide a self-validating system for characterizing the biological and sensory properties of N-isobutyl-3-phenylpropanamide, using capsaicin as a benchmark control.
Protocol 1: Synthesis of N-isobutyl-3-phenylpropanamide
This protocol describes a standard Schotten-Baumann reaction to synthesize the target compound for experimental use.
Objective: To synthesize N-isobutyl-3-phenylpropanamide from 3-phenylpropanoic acid and isobutylamine.
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Isobutylamine
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3-phenylpropanoic acid in anhydrous toluene.
-
Slowly add 1.2 equivalents of thionyl chloride to the solution at 0°C.
-
Allow the reaction to warm to room temperature, then reflux for 2 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude 3-phenylpropanoyl chloride. Use this directly in the next step.
-
-
Amidation:
-
Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of isobutylamine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-isobutyl-3-phenylpropanamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Figure 2: Synthetic workflow for N-isobutyl-3-phenylpropanamide.
Protocol 2: In Vitro TRPV1 Activation - Calcium Flux Assay
This cellular assay provides a quantitative measure of a compound's ability to activate TRPV1 channels.
Objective: To determine if N-isobutyl-3-phenylpropanamide acts as an agonist or antagonist of human TRPV1 channels expressed in a recombinant cell line (e.g., HEK293).
Principle: Activation of TRPV1 channels leads to an influx of extracellular calcium.[9][13] This influx can be measured using a calcium-sensitive fluorescent dye, such as Fluo-4 AM, with a fluorescence plate reader.[8]
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM dye and Pluronic F-127.
-
N-isobutyl-3-phenylpropanamide (Test Compound).
-
Capsaicin (Positive Control Agonist).
-
Capsazepine or AMG 9810 (Positive Control Antagonist).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence microplate reader with automated injection.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed hTRPV1-HEK293 cells into assay plates at an optimized density (e.g., 20,000 cells/well) and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 1 µM) and Pluronic F-127 in Assay Buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the Test Compound and Capsaicin in Assay Buffer at 2x the final desired concentrations.
-
-
Agonist Mode Testing:
-
Wash the dye-loaded cells with Assay Buffer.
-
Place the plate in the fluorescence reader and begin baseline fluorescence measurement (Excitation: ~490 nm, Emission: ~525 nm).
-
After establishing a stable baseline, inject the prepared compound dilutions and continue reading fluorescence for several minutes.
-
An increase in fluorescence indicates channel activation.
-
-
Antagonist Mode Testing:
-
Following the dye loading and washing steps, pre-incubate the cells with serial dilutions of the Test Compound for 15-30 minutes.
-
Place the plate in the reader, establish a baseline, and then inject a fixed concentration of Capsaicin (e.g., its EC₈₀ value).
-
A reduction in the capsaicin-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF/F₀).
-
For agonist mode, plot the peak response against compound concentration and fit to a dose-response curve to determine EC₅₀ and Emax values.
-
For antagonist mode, plot the inhibition of the capsaicin response against compound concentration to determine IC₅₀ values.
-
Protocol 3: Sensory Pungency Assessment - Quantitative Analysis
If the compound shows agonist activity at TRPV1, a sensory panel is the definitive test for pungency.
Objective: To determine the perceived pungency of N-isobutyl-3-phenylpropanamide relative to capsaicin.
Methodology: This protocol should be conducted under strict ethical guidelines (IRB approval) with trained sensory panelists.
-
Solution Preparation:
-
Prepare stock solutions of N-isobutyl-3-phenylpropanamide and capsaicin in food-grade ethanol.
-
Create a series of dilutions in a 5% sucrose/water solution for sensory evaluation.
-
-
Sensory Panel:
-
Utilize a trained panel of 10-15 individuals.
-
Employ a two-alternative forced-choice (2-AFC) ascending concentration series method to determine the detection threshold for each compound.
-
-
Pungency Scaling:
-
Once thresholds are determined, present panelists with a range of supra-threshold concentrations.
-
Use a general Labeled Magnitude Scale (gLMS) to rate the perceived intensity of pungency over time (time-intensity profile).
-
-
Data Analysis:
-
Calculate the group mean detection threshold for each compound.
-
Compare the time-intensity curves and maximum perceived intensity ratings between N-isobutyl-3-phenylpropanamide and capsaicin. This will establish a relative pungency profile.
-
Conclusion and Future Directions
Capsaicinoids are potent, well-understood TRPV1 agonists that serve as an invaluable tool in pharmacology and sensory science. N-isobutyl-3-phenylpropanamide, while sharing a common amide functional group, possesses significant structural differences—most notably the absence of a vanillyl moiety—that make it an intriguing but uncharacterized compound.
The SAR-based hypothesis presented here predicts that N-isobutyl-3-phenylpropanamide will likely not exhibit the high-potency pungency of capsaicin. However, only empirical testing, following the detailed protocols outlined in this guide, can confirm its true biological and sensory profile. The execution of this experimental roadmap will provide the necessary data to replace prediction with fact, enabling a direct, evidence-based comparison and clarifying the potential role of N-isobutyl-3-phenylpropanamide as a modulator of sensory receptors.
References
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Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824. [Link]
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Srinivasan, K. (2016). Biological Activities of Red Pepper (Capsicum annuum) and Its Pungent Principle Capsaicin: A Review. Critical Reviews in Food Science and Nutrition, 56(9), 1488-1500. [Link]
-
Yang, F., Zheng, J. (2017). Understand spiciness: mechanism of TRPV1 channel activation by capsaicin. Protein & Cell, 8(3), 169-177. [Link]
-
Latorre, R., Brauchi, S., & Orta, G. (2011). A molecular source of spicy flavor and hot temperature sensations. Journal of Physiology-Paris, 105(1-3), 12-20. [Link]
-
Hayman, M., & Kam, P. C. A. (2008). Capsaicin: A review of its pharmacology and clinical applications. Current Anaesthesia & Critical Care, 19(5-6), 338-343. [Link]
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Moran, M. M., McAlexander, M. A., & Bíró, T. (2011). Transient receptor potential channels as therapeutic targets. Nature reviews. Drug discovery, 10(8), 601–620. [Link]
-
Moriello, A. S., & De Petrocellis, L. (2017). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology, 1532, 123-134. [Link]
-
Fujifilm Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. [Link]
-
Wikipedia. (n.d.). TRPV1. [Link]
-
Manolov, S., Ivanov, I., & Voynikov, Y. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. [Link]
-
PubChem. (n.d.). N-Isopropyl-3-phenylpropanamide. [Link]
-
PubChem. (n.d.). Capsaicin. [Link]
-
Chanda, S., Bashir, M., & Reddy, P. (2011). Bioavailability of capsaicin and its implications for drug delivery. Journal of controlled release, 150(2), 114-124. [Link]
-
Taylor & Francis. (n.d.). Capsaicin – Knowledge and References. [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Material. [Link]
-
Barbero, G. F., Liazid, A., Azaroual, L., Palma, M., & Barroso, C. G. (2016). Capsaicinoids: Extraction, purification, and in vitro and in vivo biological activities. Recent patents on food, nutrition & agriculture, 8(1), 32-43. [Link]
-
Wang, B., Yang, F., & Zheng, J. (2019). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1351. [Link]
-
PNAS. (2018). Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. [Link]
-
MDPI. (2024). Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. [Link]
-
PubMed. (2012). Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1. [Link]
-
MDPI. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. [Link]
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A Comparative Guide to the HPLC Analysis of N-(2-methylpropyl)-3-phenylpropanamide and its Analogs
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of N-(2-methylpropyl)-3-phenylpropanamide, a representative N-alkyl amide, against structurally similar alternatives. We will delve into the causal factors governing retention time and present a robust, self-validating experimental protocol for its determination.
Introduction: The Significance of Retention Time in Drug Discovery
In the landscape of pharmaceutical development, HPLC is an indispensable tool for the purification, quantification, and characterization of active pharmaceutical ingredients (APIs) and their intermediates. The retention time (t_R) of a compound is a critical parameter, serving as a qualitative identifier and a measure of its interaction with the stationary and mobile phases. For N-alkyl amides like this compound, which are prevalent motifs in medicinal chemistry, understanding and controlling retention behavior is crucial for developing reliable analytical methods.[1][2]
This guide will explore the chromatographic behavior of this compound and its analogs, providing a framework for method development and troubleshooting.
Understanding the Analyte: this compound
This compound is a secondary amide characterized by a phenylpropyl backbone and an N-isobutyl substituent. Its structure imparts a moderate degree of lipophilicity, making it well-suited for reversed-phase HPLC analysis.
Molecular Structure:
The key structural features influencing its retention are:
-
Phenyl Group: Contributes to hydrophobic interactions with the stationary phase and potential π-π interactions with specific column chemistries (e.g., phenyl phases).[3]
-
Propyl Linker: Increases the overall hydrophobicity of the molecule.
-
Amide Linkage: A polar functional group that can engage in hydrogen bonding with the mobile phase and residual silanols on the stationary phase.
-
Isobutyl Group: A branched alkyl chain that adds to the steric bulk and hydrophobicity.
Experimental Protocol: A Self-Validating HPLC Method
The following protocol is designed to be a robust starting point for the analysis of this compound and its analogs. The inclusion of system suitability tests ensures the validity of the obtained results.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its wide applicability.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analytes: this compound and its analogs (e.g., N-ethyl-3-phenylpropanamide, 3-phenylpropanamide) dissolved in a suitable solvent (e.g., acetonitrile or methanol).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Temperature control is crucial for reproducible retention times, as a 1°C change can alter retention by approximately 2%.[5] |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 210 nm and 254 nm | The phenyl group provides UV absorbance. 210 nm offers general detection, while 254 nm is more specific for the aromatic ring. |
| Gradient Elution | 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. | A gradient is suitable for analyzing compounds with a range of polarities and for cleaning the column of any strongly retained impurities.[6] |
Experimental Workflow
Caption: A generalized workflow for the HPLC analysis of N-alkyl amides.
Comparative Analysis: Predicting Retention Behavior
The retention time of this compound can be compared with that of its structural analogs to understand the influence of different functional groups.
| Compound | Structure | Expected Retention Time (Relative) | Rationale |
| 3-phenylpropanamide[7] | Ph-CH2-CH2-CONH2 | Shortest | The primary amide is the most polar, leading to weaker interaction with the C18 stationary phase. |
| N-ethyl-3-phenylpropanamide | Ph-CH2-CH2-CONH-CH2-CH3 | Intermediate | The N-ethyl group is less hydrophobic than the N-isobutyl group. |
| This compound | Ph-CH2-CH2-CONH-CH2-CH(CH3)2 | Longer | The N-isobutyl group increases hydrophobicity, leading to stronger retention. |
| N-benzyl-3-phenylpropanamide | Ph-CH2-CH2-CONH-CH2-Ph | Longest | The presence of a second phenyl group significantly increases hydrophobicity and potential for π-π interactions. |
Factors Influencing Retention Time: A Deeper Dive
Achieving consistent retention times is critical for method robustness. Several factors can cause shifts in retention time.[8][9]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile) to water is a primary determinant of retention. A higher percentage of acetonitrile will decrease the retention time of this compound due to the increased elution strength of the mobile phase.
-
pH of the Mobile Phase: While amides are generally neutral, the pH can affect the ionization state of any acidic or basic functional groups on the analyte or residual silanols on the stationary phase. Maintaining a consistent pH is crucial.[8]
-
Column Temperature: As mentioned, temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Higher temperatures generally lead to shorter retention times.[5]
-
Flow Rate: An unstable flow rate from the pump will lead to proportional changes in retention time.
-
Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention behavior. Regular system suitability tests can monitor column performance.
Caption: Key factors influencing HPLC retention time.
Conclusion
References
-
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. Available at: [Link]
-
What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025). Altabrisa Group. Available at: [Link]
-
Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. (n.d.). Chromanik. Available at: [Link]
-
Factors Impacting Chromatography Retention Time - Separation Science. (2024). Separation Science. Available at: [Link]
-
Synthesis and Nematocidal Activities of N-(2-Methylpropyl)-3-(X-Phenyl)-2E-Propenamides - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
N -Alkyl amide synthesis via N -alkylation of amides with alcohols - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
Retention Times of Compounds Used in the HPLC Analysis | Download Table. (n.d.). ResearchGate. Available at: [Link]
-
2-Methyl-3-phenylpropanamide | C10H13NO | CID 348285 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Phenyl Stationary Phases for HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(2-methylpropyl)-3-phenylpropanamide
This guide provides essential safety and logistical information for the proper disposal of N-(2-methylpropyl)-3-phenylpropanamide, a compound commonly used in research and development settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented herein is synthesized from established safety protocols and regulatory guidelines to provide a self-validating system for waste management.
Understanding the Compound: this compound
Key Chemical and Physical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₉NO | Inferred from structure |
| Molecular Weight | 205.30 g/mol | Inferred from structure |
| Appearance | Likely a solid at room temperature | Based on similar amides |
| Incompatibilities | Strong acids, strong oxidizing agents | [1][2][3] |
Amides can be incompatible with strong acids and oxidizing agents, potentially leading to vigorous reactions that generate heat or toxic gases.[1] Therefore, segregation of this waste stream from acidic or oxidizing chemical waste is paramount.
Regulatory Framework for Chemical Waste Disposal
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This "cradle-to-grave" program mandates the proper management of hazardous waste from its generation to its final disposal.[5] Laboratories are considered hazardous waste generators and must comply with specific requirements for waste identification, storage, labeling, and disposal.[4][6]
For academic laboratories, the EPA has established specific regulations under 40 CFR Part 262, Subpart K, which provide some flexibility while still ensuring safe and environmentally responsible practices.[6]
Pre-Disposal and Waste Accumulation Procedures
Proper management of this compound waste begins at the point of generation. The following steps are crucial for ensuring safety and compliance.
Waste Container Selection and Labeling
Container Selection:
-
Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]
-
The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[4][7]
-
Ensure the container is appropriately sized for the volume of waste to be generated to avoid prolonged storage of small quantities.[4]
Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[7]
-
The label must also include the full chemical name, "this compound," and the approximate concentration or percentage of the contents.[7] Chemical formulas or abbreviations are not acceptable.[7]
-
The date when waste is first added to the container must be clearly marked.
Satellite Accumulation Areas (SAAs)
SAAs are designated locations within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[7][8]
-
The SAA must be under the control of the laboratory personnel generating the waste.[7]
-
Waste containers in the SAA must be kept closed at all times, except when adding waste.[7][8] Leaving a funnel in the container is not permitted.[7]
-
Incompatible waste streams must be segregated. For this compound, this means storing it away from acids and strong oxidizing agents.[1][3][9]
-
The total amount of hazardous waste in an SAA is limited to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound.
Step 1: Waste Characterization
-
Determine if the waste is solely this compound or a mixture. If it is a mixture, all components must be identified and listed on the hazardous waste label.
Step 2: Container Preparation
-
Select a compatible and properly sized waste container as described in section 3.1.
-
Affix a completed hazardous waste label to the container before adding any waste.
Step 3: Waste Collection
-
Carefully transfer the this compound waste into the prepared container.
-
If the compound is a solid, use a dedicated scoop or spatula.
-
If it is in solution, pour carefully to avoid spills.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Step 4: Container Closure and Storage
-
Securely close the container cap immediately after adding the waste.
-
Place the container in the designated SAA, ensuring it is segregated from incompatible chemicals.
Step 5: Arranging for Waste Pickup
-
Once the container is nearly full (around 90% capacity) or has been in storage for the maximum allowed time (typically six to twelve months, depending on institutional policy and generator status), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[4][6][7][8]
-
Complete a chemical waste pickup request form as required by your institution.[7]
Step 6: Empty Container Disposal
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[10]
-
The rinsate must be collected and disposed of as hazardous waste.[10][11]
-
After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[10][11]
Emergency Procedures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Minor Spill: If the spill is small and you are trained and equipped to handle it, you may clean it up yourself.
-
Major Spill: If the spill is large, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Sodium Amide. Princeton University Environmental Health & Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
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Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Chemical Waste Management Guide. Auburn University Risk Management & Safety. [Link]
-
Chemical Waste Disposal Guidelines. Emory University Environmental Health and Safety Office. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]
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Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
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- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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- 7. research.columbia.edu [research.columbia.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. nswai.org [nswai.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
Personal protective equipment for handling N-(2-methylpropyl)-3-phenylpropanamide
Essential Safety and Handling Guide for N-(2-methylpropyl)-3-phenylpropanamide
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and may cause skin and serious eye irritation.[1][2][3] It is crucial to assume that it may also cause respiratory irritation if inhaled as a dust or aerosol.[4] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory to minimize all potential routes of exposure.
Assumed Hazard Classifications:
| Hazard Statement | Classification | Precautionary Approach |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Avoid ingestion and cross-contamination of surfaces.[2][4] |
| Skin Irritation | Category 2 (Causes skin irritation) | Prevent all skin contact with appropriate gloves and lab coat.[1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Wear chemical safety goggles at all times.[1][2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Handle in a well-ventilated area, preferably a chemical fume hood.[4] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times in the laboratory.[1][3]
-
Rationale: This provides a seal around the eyes to protect against splashes of liquids or airborne particulates. Standard safety glasses are insufficient.
-
-
Skin and Body Protection:
-
Gloves:
-
Requirement: Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5]
-
Rationale: These materials provide good resistance against a range of organic chemicals. Given the lack of specific permeation data, it is prudent to change gloves immediately if contamination is suspected. Contaminated gloves should be disposed of as hazardous waste.
-
-
Lab Coat:
-
Requirement: A full-length laboratory coat with sleeves that fit snugly around the wrist is mandatory.
-
Rationale: This protects against incidental skin contact from spills and splashes.
-
-
-
Respiratory Protection:
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and maintain a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers ready.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust. Use a disposable weighing paper or boat.
-
In-use: Keep the container of this compound sealed when not in use. If heating the substance, do so in a well-ventilated area or within the fume hood.
-
Post-handling: After handling, decontaminate the work surface. Dispose of all contaminated disposables in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (contaminated gloves, weighing papers, etc.) and any unused compound in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the full chemical name.[7]
-
Container Management: Use a container compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle.[7]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[7]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
- PPE Requirements Hazardous Drug Handling.
-
Pharmaceutical industry best practice. - 3M. Available at: [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. Available at: [Link]
-
Material Safety Data Sheet - Cole-Parmer. Available at: [Link]
-
Amides Waste Compatibility: Key Insights for Safe Disposal - CP Lab Safety. Available at: [Link]
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
-
THE INTERAGENCY BOARD Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for Fir - EMS.gov. Available at: [Link]
-
Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture - ResearchGate. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC. Available at: [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. Available at: [Link]
-
Health and safety Protocols in Chemistry laboratory and its Precursors Disposal with Chemical Incompatibility - ResearchGate. Available at: [Link]
-
Lab Safety Manual: Working with Hazardous Materials - Hampshire College. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
